5-Bromo-2-methoxypyridine-3-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMPFSRSIJTVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629627 | |
| Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-59-4 | |
| Record name | B-(5-Bromo-2-methoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Bromo-2-methoxypyridine-3-boronic acid
CAS Number: 850864-59-4
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and explores its relevance in the development of targeted therapeutics, particularly kinase inhibitors.
Core Data Presentation
This compound is a substituted pyridinylboronic acid that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure combines a bromine atom, a methoxy group, and a boronic acid moiety on a pyridine ring, offering multiple points for chemical modification and making it a valuable intermediate in the synthesis of complex molecules.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 850864-59-4 | N/A |
| Molecular Formula | C₆H₇BBrNO₃ | N/A |
| Molecular Weight | 231.84 g/mol | [1] |
| Appearance | Solid (Form may vary) | [2] |
| Purity | Typically ≥95% | [2] |
| Boiling Point (of precursor 5-Bromo-2-methoxypyridine) | 80 °C at 12 mmHg | [1][3] |
| Density (of precursor 5-Bromo-2-methoxypyridine) | 1.453 g/mL at 25 °C | [1][3] |
| Refractive Index (of precursor 5-Bromo-2-methoxypyridine) | n20/D 1.555 | [1][3] |
Note: Specific experimental data such as melting point and detailed spectral analysis for this compound are not consistently reported across public domains. The data for the precursor, 5-Bromo-2-methoxypyridine (CAS 13472-85-0), is provided for reference.
Experimental Protocols
Synthesis of 5-Bromo-2-methoxypyridine (Precursor)
A common method for the synthesis of the precursor, 5-Bromo-2-methoxypyridine, involves the nucleophilic substitution of a methoxy group for a bromine atom on a dibromopyridine starting material.[4]
Materials:
-
2,5-dibromopyridine
-
Sodium hydroxide
-
Methanol
-
Dichloromethane
-
Water
Procedure:
-
In a 500 mL reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 mL of methanol.[4]
-
Stir the mixture and heat to reflux for 5 hours.[4]
-
After the reaction is complete, remove the majority of the methanol via distillation.[4]
-
Cool the reaction mixture and add 100 mL of water.[4]
-
Extract the aqueous layer once with dichloromethane.[4]
-
Separate the organic layer and remove the dichloromethane to yield the crude product.[4]
-
Purify the crude product by distillation under reduced pressure to obtain 5-Bromo-2-methoxypyridine. A yield of 98% has been reported for this procedure.[4]
Synthesis of this compound
Materials:
-
5-Bromo-2-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-Bromo-2-methoxypyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (typically 1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
To the reaction mixture, add triisopropyl borate (typically 1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions to form C-C bonds. The following is a general protocol for the coupling of a bromopyridine derivative with an arylboronic acid, which can be adapted for the use of this compound with an aryl halide.[5]
Materials:
-
This compound (or its pinacol ester)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (typically 5 mol%)
-
Base (e.g., potassium phosphate [K₃PO₄] or potassium carbonate [K₂CO₃]) (typically 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio)[5]
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5][6]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a biaryl compound utilizing this compound in a Suzuki-Miyaura cross-coupling reaction.
Role in Kinase Inhibitor Synthesis and the JAK/STAT Signaling Pathway
The pyridine scaffold is a common feature in many kinase inhibitors, where it can form crucial hydrogen bond interactions within the ATP-binding site of the enzyme. Substituted pyridinylboronic acids, such as this compound, are therefore valuable reagents for introducing this motif into potential drug candidates. A key signaling pathway often targeted by such inhibitors is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[7][8]
The following diagram illustrates a simplified representation of the JAK/STAT signaling pathway, which is a target for inhibitors synthesized using pyridine-based scaffolds.
References
- 1. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]
- 2. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 4. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-3-boronic acid: Chemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 5-Bromo-2-methoxypyridine-3-boronic acid, a valuable building block in modern organic synthesis. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and materials science.
Core Chemical Properties
This compound is a substituted pyridinylboronic acid that serves as a versatile intermediate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its structural features, including the bromine atom, the methoxy group, and the boronic acid moiety, offer multiple avenues for molecular elaboration.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source/Notes |
| Chemical Name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | IUPAC Nomenclature |
| CAS Number | 850864-59-4 | [1] |
| Molecular Formula | C₆H₇BBrNO₃ | [2] |
| Molecular Weight | 231.84 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General appearance of similar boronic acids |
| Melting Point | Not explicitly reported. The regioisomer, 5-Bromo-2-methoxypyridine-4-boronic acid, has a melting point of 130-134 °C. | [3] |
| Boiling Point | Data not available. Likely to decompose upon heating at atmospheric pressure. | General property of boronic acids |
| Solubility | Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Boronic acids can have limited solubility in water, which can be enhanced by the addition of monosaccharides. | [4] |
| Stability | Store in a cool, dry place. Boronic acids can undergo dehydration to form boroxines. | General handling of boronic acids |
Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process: the synthesis of the precursor 5-Bromo-2-methoxypyridine, followed by the introduction of the boronic acid group at the 3-position.
Synthesis of the Precursor: 5-Bromo-2-methoxypyridine
A common method for the synthesis of 5-Bromo-2-methoxypyridine involves the nucleophilic substitution of a bromine atom in 2,5-dibromopyridine with a methoxy group.
Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyridine [5]
-
Reactants: 2,5-dibromopyridine, Sodium methoxide (or sodium hydroxide in methanol).
-
Solvent: Methanol.
-
Procedure:
-
In a sealed reaction vessel, dissolve 2,5-dibromopyridine (1 equivalent) and sodium methoxide (3 equivalents) in methanol.
-
Heat the reaction mixture at 70 °C for approximately 42 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure to yield 5-bromo-2-methoxypyridine as a light yellow oil.
-
Proposed Synthesis of this compound
Proposed Experimental Protocol: Borylation of 5-Bromo-2-methoxypyridine
-
Reactants: 5-Bromo-2-methoxypyridine, n-Butyllithium (n-BuLi), Triisopropyl borate.
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 5-Bromo-2-methoxypyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-Butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour to facilitate the lithium-halogen exchange.
-
To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Caption: Synthetic workflow for this compound.
Key Applications in Suzuki-Miyaura Cross-Coupling
This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of biaryl and heteroaryl structures.
General Experimental Protocol: Suzuki-Miyaura Coupling [8]
-
Reactants: this compound (or its pinacol ester), an aryl or heteroaryl halide/triflate, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water.
-
Procedure:
-
In a Schlenk flask, combine the aryl/heteroaryl halide (1 equivalent), this compound (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, making it a key intermediate for the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its properties and synthetic applications to aid researchers in their scientific endeavors.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 957060-94-5 CAS MSDS (5-Bromo-2-methoxypyridin-4-ylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Methoxypyridine-5-boronic acid, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-3-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methoxypyridine-3-boronic acid is a key heterocyclic organic compound that serves as a versatile building block in modern medicinal chemistry. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety and a bromine atom, make it an invaluable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug discovery, particularly in the development of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions.
Core Compound Properties
This compound is a stable, solid compound under standard conditions. Its key quantitative data and chemical identifiers are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₇BBrNO₃ |
| Molecular Weight | 231.84 g/mol |
| Appearance | White to off-white solid (predicted) |
| CAS Number | Not available |
| Canonical SMILES | COB(O)C1=C(N=CC=C1)Br |
| InChI Key | (Predicted) |
Note: Some properties are predicted based on the analysis of its chemical structure and data from closely related analogs, as this specific compound is not widely cataloged.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a metal-halogen exchange reaction of its precursor, 5-Bromo-2-methoxypyridine, followed by borylation. This method is a standard and effective way to introduce a boronic acid group onto an aromatic ring.
Synthesis of the Precursor: 5-Bromo-2-methoxypyridine
The necessary starting material, 5-Bromo-2-methoxypyridine, can be synthesized from 2,5-dibromopyridine.
Reaction:
2,5-dibromopyridine + Sodium Methoxide → 5-Bromo-2-methoxypyridine
Detailed Protocol:
-
In a 500 mL reaction flask, combine 47 g of 2,5-dibromopyridine and 8 g of solid sodium hydroxide in 200 mL of methanol.[1]
-
Stir the mixture and heat to reflux for 5 hours.[1]
-
After the reaction is complete, cool the mixture and remove the majority of the methanol by rotary evaporation.
-
Add 100 mL of water to the residue and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2-methoxy-5-bromopyridine.[1]
Synthesis of this compound
The following protocol is a representative procedure based on established methodologies for the synthesis of pyridinylboronic acids from their corresponding bromides via a lithium-halogen exchange.
Reaction:
5-Bromo-2-methoxypyridine + n-Butyllithium → 5-Lithio-2-methoxypyridine 5-Lithio-2-methoxypyridine + Triisopropyl borate → Intermediate boronate ester Intermediate boronate ester + Acidic workup → this compound
Detailed Protocol:
Materials:
-
5-Bromo-2-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 5-Bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of biologically active compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl partners, a common structural motif in many drug candidates.[2]
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the pyridine ring serves as an excellent handle for Suzuki-Miyaura coupling, enabling the introduction of diverse substituents to build molecular complexity.
General Reaction Scheme:
This compound + Aryl/Heteroaryl-Halide → Coupled Product
Representative Experimental Protocol:
-
Reaction Setup: In a reaction vial, combine the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).[2]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.[2]
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours, monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[3] The dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.[4] this compound and its derivatives are used to synthesize inhibitors that target specific kinases in these pathways.
A notable example is the Anaplastic Lymphoma Kinase (ALK) signaling pathway. Constitutively active ALK fusion proteins drive tumorigenesis in certain cancers.[4] Small molecule inhibitors designed to block the ATP-binding site of ALK can effectively shut down this oncogenic signaling. The pyridine core, which can be derived from building blocks like this compound, often serves as a crucial hinge-binding motif in these inhibitors.
References
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic protocol for 5-Bromo-2-methoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available 2,5-dibromopyridine. The key steps involve a nucleophilic substitution to introduce the methoxy group, a regioselective bromination, and a final lithium-halogen exchange followed by borylation to yield the target boronic acid.
I. Synthetic Pathway Overview
The synthesis of this compound is accomplished via a three-step sequence. The first step is the selective methoxylation of 2,5-dibromopyridine at the 2-position. The resulting 5-Bromo-2-methoxypyridine is then subjected to bromination to yield 3,5-dibromo-2-methoxypyridine. The final step is a regioselective lithium-halogen exchange at the 3-position, directed by the adjacent methoxy group, followed by quenching with a borate ester and acidic workup to afford the desired product.
Caption: Overall synthetic pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methoxypyridine
This procedure outlines the nucleophilic substitution of a bromine atom with a methoxy group on the pyridine ring.
Methodology: To a solution of 2,5-dibromopyridine in methanol, solid sodium hydroxide is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be purified by distillation.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 2,5-Dibromopyridine | 1.0 | >98% | Commercially available. |
| Sodium Hydroxide | 0.4 | >97% | Solid pellets or flakes. |
| Methanol | Solvent | Anhydrous | --- |
| Dichloromethane | Solvent | ACS Grade | For extraction. |
| Water | --- | Deionized | For workup. |
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromopyridine (1.0 eq) in methanol.
-
Add solid sodium hydroxide (0.4 eq) to the solution.
-
Heat the mixture to reflux and stir for 5 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 5-Bromo-2-methoxypyridine. A typical yield for this reaction is approximately 98%.[1]
Step 2: Synthesis of 3,5-Dibromo-2-methoxypyridine
This procedure details the regioselective bromination of 5-Bromo-2-methoxypyridine at the 3-position.
Methodology: 5-Bromo-2-methoxypyridine is dissolved in acetic acid containing sodium acetate. Bromine is then added dropwise to the stirred solution. The reaction mixture is heated to promote the electrophilic aromatic substitution. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 5-Bromo-2-methoxypyridine | 1.0 | >98% | From Step 1. |
| Bromine | 1.74 | >99% | Handle in a fume hood. |
| Sodium Acetate | 1.0 | Anhydrous | --- |
| Acetic Acid | Solvent | Glacial | --- |
| Diethyl Ether | Solvent | ACS Grade | For workup. |
| Saturated NaHCO₃ | --- | --- | For washing. |
| Brine | --- | --- | For washing. |
Detailed Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-2-methoxypyridine (1.0 eq) and sodium acetate (1.0 eq) in glacial acetic acid.
-
Slowly add bromine (1.74 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Continue stirring at room temperature for an additional 12 hours.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 1-5% ethyl acetate in petroleum ether) to afford 3,5-Dibromo-2-methoxypyridine.[2]
Step 3: Synthesis of this compound
This final step involves a regioselective lithium-halogen exchange followed by borylation to yield the target compound.
Methodology: 3,5-Dibromo-2-methoxypyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise to effect the lithium-halogen exchange selectively at the 3-position. A trialkyl borate is then added to the resulting organolithium species. The reaction is slowly warmed to room temperature and then quenched with an acidic solution to hydrolyze the borate ester to the desired boronic acid.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 3,5-Dibromo-2-methoxypyridine | 1.0 | >97% | From Step 2. |
| n-Butyllithium | 1.1 | Solution in Hexanes | Titrate before use. |
| Triisopropyl borate | 1.2 | >98% | --- |
| Tetrahydrofuran (THF) | Solvent | Anhydrous | --- |
| 1 M HCl | --- | --- | For workup. |
| Ethyl Acetate | Solvent | ACS Grade | For extraction. |
Detailed Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 3,5-Dibromo-2-methoxypyridine (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 5-Bromo-2-methoxypyridine | 2,5-Dibromopyridine | NaOMe | Methanol | Reflux | 5 | ~98[1] |
| 2 | 3,5-Dibromo-2-methoxypyridine | 5-Bromo-2-methoxypyridine | Br₂, NaOAc | Acetic Acid | 80 then RT | 16 | Not specified[2] |
| 3 | This compound | 3,5-Dibromo-2-methoxypyridine | n-BuLi, B(OiPr)₃ | THF | -78 to RT | ~12 | Varies |
IV. Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental work for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the ¹H NMR Characterization of 5-Bromo-2-methoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H NMR characterization of 5-Bromo-2-methoxypyridine-3-boronic acid, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. Due to the inherent tendency of boronic acids to form cyclic anhydrides (boroxines) which can complicate spectral analysis, this guide also presents data for its corresponding pinacol ester, 5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which serves as a stable and informative analogue for spectroscopic analysis.
Data Presentation
The quantitative ¹H NMR data for the pinacol ester of this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| 5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pyridine-H4 | ~8.2 - 8.4 | d | 1H | ~2.0 - 2.5 |
| Pyridine-H6 | ~7.8 - 8.0 | d | 1H | ~2.0 - 2.5 | |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | s | 3H | - | |
| Pinacol (-C(CH₃)₂) | ~1.3 - 1.4 | s | 12H | - |
Note: The chemical shifts for the free boronic acid are expected to be in a similar range for the aromatic and methoxy protons. The broad signal for the B(OH)₂ protons would typically appear between 4.0 and 6.0 ppm and is often exchangeable with D₂O.
Experimental Protocols
A generalized experimental protocol for acquiring a high-quality ¹H NMR spectrum of this compound is provided below. The key consideration is the choice of solvent to minimize the formation of boroxine anhydrides.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (Methanol-d₄) are recommended to disrupt the intermolecular hydrogen bonding that leads to boroxine formation.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Experiment: A standard proton NMR experiment (e.g., a 30° pulse with a 1-2 second relaxation delay).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: A standard spectral width of -2 to 12 ppm is typically sufficient.
-
Referencing: The residual solvent peak should be used as the internal reference (e.g., DMSO-d₆ at ~2.50 ppm or Methanol-d₄ at ~3.31 ppm).
Mandatory Visualization
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The following diagrams illustrate the general workflow for the synthesis of the boronic acid pinacol ester and its subsequent use in a Suzuki-Miyaura coupling.
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-methoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-methoxypyridine-3-boronic acid, a key building block in pharmaceutical and materials science research. Understanding the stability profile of this reagent is critical for ensuring the reliability and reproducibility of experimental results and for maintaining the integrity of compound libraries. This document outlines the inherent instabilities of aryl boronic acids, potential degradation pathways, and best practices for storage and handling. It also provides a representative experimental protocol for assessing the stability of this compound.
Core Concepts in Boronic Acid Stability
Aryl boronic acids, including this compound, are known to be sensitive to various environmental factors. Their stability is influenced by temperature, moisture, pH, and exposure to air. The primary degradation pathways for boronic acids include oxidation and protodeboronation.
Oxidative Degradation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents. This process can lead to the formation of the corresponding phenol and boric acid, thereby reducing the purity and reactivity of the starting material.
Protodeboronation: This is a common degradation pathway for aryl boronic acids, especially in aqueous or protic solvents.[1] The carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. The rate of protodeboronation is influenced by the pH of the solution and the electronic properties of the substituents on the aromatic ring.[1]
Due to these inherent instabilities, proper storage and handling are paramount. The conversion of boronic acids to their corresponding boronic esters, such as pinacol or MIDA esters, is a common strategy to enhance their stability.[2][3] MIDA (N-methyliminodiacetic acid) boronates, in particular, have been shown to be indefinitely stable under ambient, open-air conditions.[3]
Quantitative Stability Data
| Aryl Boronic Acid | % Decomposition (15 days, ambient, open air) |
| 2-Furanboronic acid | >95% |
| 2-Pyrroleboronic acid | >95% |
| 2-Indoleboronic acid | >95% |
| Vinylboronic acid | >95% |
| Cyclopropylboronic acid | >95% |
| Phenylboronic acid | ~20% |
| 4-Methoxyphenylboronic acid | ~15% |
| 3,5-Dichlorophenylboronic acid | ~10% |
This table is representative of the stability of various aryl boronic acids and is intended to provide a general understanding of potential degradation rates. Actual stability of this compound may vary.
Recommended Storage and Handling
To minimize degradation and ensure the longevity of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Keep the container tightly sealed to prevent moisture absorption.
-
Handling: Handle the compound in a well-ventilated area, preferably in a glovebox or under a fume hood, to avoid inhalation of dust and exposure to moisture and air. Avoid contact with skin and eyes.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Experimental Protocol for Stability Assessment
The following is a detailed methodology for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the purity of this compound over time under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Calibrated HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., Acquity BEH C18)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in aprotic solvent such as acetonitrile to a known concentration (e.g., 1 mg/mL).[4][5]
-
Divide the stock solution into multiple aliquots in sealed vials.
-
Store the aliquots under the desired stability testing conditions (e.g., 25°C/60% RH, 40°C/75% RH, and a control at -20°C).
-
-
HPLC Method: [6]
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve good separation of the parent compound from its potential degradants (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-280 nm).
-
Injection Volume: 5 µL
-
-
Analysis:
-
At specified time points (e.g., T=0, 1 week, 2 weeks, 1 month), remove an aliquot from each storage condition.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak.
-
Calculate the percentage purity of the compound at each time point relative to the initial time point (T=0).
-
Visualizations
The following diagrams illustrate the potential degradation pathway of this compound and a typical experimental workflow for its stability assessment.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability assessment of a boronic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity of 5-Bromo-2-methoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxypyridine-3-boronic acid is a versatile heterocyclic organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique trifunctional nature, featuring a pyridine ring, a bromo substituent, a methoxy group, and a boronic acid moiety, makes it a highly valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its reactivity, focusing on its application in cross-coupling reactions, and offers detailed experimental protocols for its use.
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromine atom and a boronic acid group on the same pyridine ring allows for selective and sequential functionalization, primarily through palladium- or nickel-catalyzed cross-coupling reactions. This enables the synthesis of diverse libraries of substituted pyridines for drug discovery programs, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.[1][2]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction allows for the coupling of the boronic acid with a wide range of organic halides and triflates. The electron-rich nature of the 2-methoxypyridine ring can influence the reactivity of the boronic acid group.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction with this compound can be generalized as follows:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data on Suzuki-Miyaura Coupling
While specific yield data for a wide range of coupling partners with this compound is not extensively documented in publicly available literature, the following table provides representative yields for Suzuki-Miyaura reactions of analogous bromopyridine boronic acids and related compounds. These values serve as a strong predictive tool for estimating the efficiency of similar reactions.
| Coupling Partner (R-X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[4] |
| Vinyl Chloride | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 85 | 6 | 82[5] |
| Heteroaryl Bromide | Pd₂(dba)₃ / Ligand | KF | 1,4-Dioxane | 110 | Varies | Good to Excellent[6] |
| Aryl Chloride | Pd₂(dba)₃ / Ligand | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | Good to Excellent[7] |
Experimental Protocols
The following protocols are generalized procedures for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction. These should be regarded as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of pyridine boronic acids.
Materials:
-
5-Bromo-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Triisopropyl borate
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard Schlenk line glassware and syringes for anhydrous reactions
Procedure:
-
Dissolve 5-Bromo-2-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.
-
Slowly add n-BuLi or LDA (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₃PO₄, 2.0 eq)[4]
-
Degassed 1,4-Dioxane and Water (4:1 mixture)[4]
-
Standard reaction vessel (e.g., Schlenk tube or round-bottom flask) with condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity in the Context of Drug Discovery
While this compound is not an active pharmaceutical ingredient itself, it is a key precursor for the synthesis of biologically active molecules. The biaryl and heteroaryl pyridine moieties synthesized using this building block are prevalent in compounds targeting various signaling pathways.
Application in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted pyridine core which often interacts with the hinge region of the kinase ATP-binding site.[1] The ability to introduce a variety of substituents at the 3-position of the pyridine ring via Suzuki-Miyaura coupling allows for the fine-tuning of inhibitor potency and selectivity.
Caption: Workflow for kinase inhibitor discovery using this compound.
Potential Role in Modulating a Generic Kinase Signaling Pathway
The compounds synthesized from this compound can potentially modulate various kinase signaling pathways implicated in diseases such as cancer.[8] A generic representation of such a pathway and the potential point of intervention is shown below.
Caption: A generic kinase signaling pathway and the potential inhibitory action of a compound synthesized from the title boronic acid.
Spectroscopic Data
While a publicly available, experimentally verified full dataset for this compound is limited, the expected NMR data can be predicted based on its structure and data from analogous compounds.[5][9]
Expected ¹H NMR (in CDCl₃):
-
δ 8.0-8.2 (d, 1H, Pyridine-H)
-
δ 7.6-7.8 (d, 1H, Pyridine-H)
-
δ 5.0-6.0 (br s, 2H, B(OH)₂)
-
δ 4.0 (s, 3H, OCH₃)
Expected ¹³C NMR (in CDCl₃):
-
δ ~165 (C-O)
-
δ ~148 (C-H)
-
δ ~142 (C-H)
-
δ ~120 (C-B)
-
δ ~115 (C-Br)
-
δ ~54 (OCH₃)
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of a wide array of biaryl and heteroaryl pyridines. These products are of significant interest to the drug discovery and development community, particularly in the search for novel kinase inhibitors. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Technical Guide to 5-Bromo-2-methoxypyridine-3-boronic acid: Physicochemical Properties, Solubility Determination, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxypyridine-3-boronic acid is a heterocyclic organic compound of significant interest in synthetic chemistry, particularly as a building block in the creation of more complex molecules for pharmaceutical and materials science applications. Its utility is largely derived from the presence of the boronic acid functional group, which enables its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its structural isomers. Due to the absence of publicly available experimental solubility data for this specific compound, this document details established protocols for determining the solubility of boronic acids. Furthermore, it outlines the primary synthetic application of this compound, the Suzuki-Miyaura cross-coupling reaction, providing a generalized experimental workflow and a visualization of the catalytic cycle.
Physicochemical Properties
Specific experimental data for this compound is limited. The following table summarizes its known identifiers along with the properties of closely related structural isomers to provide a comparative context.
| Property | This compound | 5-Bromo-2-methoxypyridine-4-boronic acid[1][2] | 5-Bromo-2-ethoxypyridine-3-boronic acid[3] |
| CAS Number | 850864-59-4[4] | 957060-94-5[1] | 871332-98-8[3] |
| Molecular Formula | C₆H₇BBrNO₃ | C₆H₇BBrNO₃[1] | C₇H₉BBrNO₃[3] |
| Molecular Weight | 231.84 g/mol | 231.84 g/mol [1] | 245.87 g/mol [3] |
| Appearance | Not specified | White to off-white solid[2] | Solid[3] |
| Melting Point | Not specified | 130-134 °C[2] | Not specified |
| Purity | Not specified | ≥97%[1] | ≥95%[3] |
Solubility Profile
Expected Solubility Trends
The solubility of boronic acids is influenced by the nature of the organic substituent. Generally, boronic acids exhibit partial solubility in both polar organic solvents and water, which can complicate isolation and purification.[5][6] The solubility in aqueous solutions is pH-dependent; boronic acids are more soluble in their ionized, tetrahedral form at higher pH.
For this compound, the presence of the pyridine ring and the methoxy group is expected to confer some degree of polarity. Therefore, it is anticipated to have limited to moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethers like dioxane, as well as in lower alcohols like methanol and ethanol. Its solubility in nonpolar hydrocarbon solvents is expected to be low.
Experimental Protocols for Solubility Determination
To address the lack of specific data, two standard, reliable methods for experimentally determining the solubility of a solid compound like this compound are provided below.
Protocol 1: Dynamic (Synthetic) Method
This method is based on determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating. It is a precise technique for constructing a solubility curve (solubility vs. temperature).
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution.
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a comprehensive solubility curve.
Protocol 2: Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility at a constant temperature.
Apparatus:
-
Constant temperature shaker bath
-
Flasks with low-adsorption properties (e.g., glass)
-
Validated analytical method (e.g., HPLC-UV, GC-MS)
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Equilibration: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid ensures that equilibrium is reached with a saturated solution.
-
Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Cease agitation and allow the solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant.
-
Filtration: Immediately filter the sample to remove any undissolved solid.
-
Analysis: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a pre-validated analytical method.
-
Reproducibility: Prepare a minimum of three replicate flasks to ensure the reproducibility of the results.
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in organic synthesis, primarily used as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide, enabling the synthesis of complex biaryl and heteroaryl structures.
Generalized Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (e.g., an aryl iodide or bromide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME)
-
Round-bottom flask or Schlenk tube
-
Condenser and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry flask, add the aryl halide, this compound, the base, and the palladium catalyst under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 957060-94-5 CAS MSDS (5-Bromo-2-methoxypyridin-4-ylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. application.wiley-vch.de [application.wiley-vch.de]
In-Depth Technical Guide: 5-Bromo-2-methoxypyridine-3-boronic acid for Pharmaceutical Research
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyridine-3-boronic acid, a valuable building block for the synthesis of novel therapeutic agents. Due to its specific substitution pattern, this compound holds significant potential for the development of kinase inhibitors and other targeted therapies. This document details its commercial availability, a robust synthetic route for its preparation, and its potential applications in drug discovery, with a focus on relevant signaling pathways.
Commercial Availability
Our investigation reveals that this compound is not a readily available stock chemical from major commercial suppliers. Its structural analogues, such as the 2-ethoxy and 4-boronic acid isomers, are available, suggesting that the target molecule is a niche reagent that likely requires custom synthesis.
However, the necessary precursors for its synthesis are commercially available from multiple vendors. A summary of these key starting materials and reagents is provided in the tables below.
Table 1.1: Availability of Key Precursors
| Compound | CAS Number | Representative Suppliers |
| 2,5-Dibromopyridine | 624-28-2 | Sigma-Aldrich, TCI, Alfa Aesar |
| 5-Bromo-2-methoxypyridine | 13472-85-0 | Sigma-Aldrich, AK Scientific, Thermo Scientific |
Table 1.2: Availability of Necessary Reagents
| Reagent | CAS Number | Representative Suppliers |
| Sodium Hydroxide | 1310-73-2 | All major chemical suppliers |
| Methanol | 67-56-1 | All major chemical suppliers |
| n-Butyllithium | 109-72-8 | Sigma-Aldrich, CDH, Vasista Group |
| Triisopropyl borate | 5419-55-6 | Sigma-Aldrich, Parchem, Ottokemi |
| Tetrahydrofuran (THF) | 109-99-9 | All major chemical suppliers |
| Toluene | 108-88-3 | All major chemical suppliers |
Synthetic Protocols
The synthesis of this compound can be achieved in a two-step process from the commercially available 2,5-dibromopyridine. The first step involves the selective methoxylation of 2,5-dibromopyridine to yield 5-Bromo-2-methoxypyridine. The subsequent step is a lithium-halogen exchange followed by borylation to introduce the boronic acid functionality at the 3-position.
Synthesis of 5-Bromo-2-methoxypyridine
This procedure is adapted from established methods for the selective methoxylation of dihalopyridines.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dibromopyridine (1 equivalent), solid sodium hydroxide (1.2 equivalents), and methanol (sufficient to dissolve the starting material).
-
Reaction: Heat the mixture to reflux and maintain for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and extract with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 5-Bromo-2-methoxypyridine.[1]
Synthesis of this compound
This protocol is based on the general and widely used method for the preparation of pyridylboronic acids via lithium-halogen exchange and in-situ quenching with a borate ester.[2][3]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-Bromo-2-methoxypyridine (1 equivalent) and triisopropyl borate (1.1 equivalents) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via a syringe, ensuring the internal temperature remains below -70 °C. The rationale for this "in-situ quench" is that the lithium-halogen exchange is significantly faster than the reaction of n-butyllithium with the borate ester.[2]
-
Borylation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching and Hydrolysis: Slowly warm the reaction to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Adjust the pH of the combined aqueous layers to approximately 7.6 with a base (e.g., 5 M NaOH) to precipitate the boronic acid.[4] The solid can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its ability to form hydrogen bonds and participate in π-stacking interactions makes it an excellent pharmacophore for enzyme inhibitors. The specific 2-methoxy-3-boronic acid-5-bromo substitution pattern of the title compound offers multiple points for diversification and structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors.
Substituted pyridines have been extensively explored as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as downstream kinases in crucial signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[6][7][8] Aberrant activation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][8]
The bromo substituent at the 5-position provides a handle for introducing further diversity via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the pyridine core to optimize potency and selectivity for a target kinase. The 2-methoxy group can influence the electronic properties and conformation of the molecule, potentially improving binding affinity and metabolic stability. The 3-boronic acid moiety itself can act as a key interacting group with the target protein or serve as a reactive handle for further chemical modifications.
Below are diagrams illustrating a plausible workflow for utilizing this compound in a drug discovery program and a potential mechanism of action for a derived kinase inhibitor.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemijournal.com [chemijournal.com]
- 3. ijsat.org [ijsat.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 5-Bromo-2-methoxypyridine-3-boronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutic agents is paramount. Among the vast arsenal of chemical intermediates, heterocyclic compounds, particularly substituted pyridines, have emerged as privileged structures in medicinal chemistry. This is due to their ability to form key interactions with biological targets and their synthetic versatility. 5-Bromo-2-methoxypyridine-3-boronic acid and its stable pinacol ester precursor have garnered significant attention as a versatile reagent for the construction of complex molecules, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors.
Physicochemical Properties and Synthesis
This compound is a trifunctional pyridine derivative featuring a bromine atom, a methoxy group, and a boronic acid moiety. These functional groups impart a unique combination of reactivity and structural features that are highly desirable in medicinal chemistry. The bromine atom serves as a convenient handle for cross-coupling reactions, the methoxy group can influence the electronic properties and metabolic stability of the final compound, and the boronic acid is a key participant in palladium-catalyzed carbon-carbon bond formation.
While the boronic acid itself can be challenging to isolate and store due to its propensity for dehydration to form boroxines, it is commonly used in its more stable pinacol ester form, 5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073353-75-9) .[] This stable precursor can be readily converted to the active boronic acid in situ or used directly in coupling reactions.
Table 1: Physicochemical Properties of this compound Pinacol Ester
| Property | Value | Reference |
| CAS Number | 1073353-75-9 | [] |
| Molecular Formula | C12H17BBrNO3 | [] |
| Molecular Weight | 313.98 g/mol | [] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Store at -20°C |
The synthesis of this compound pinacol ester typically starts from the commercially available 5-Bromo-2-methoxypyridine. A common synthetic route involves a Miyaura borylation reaction, where the aryl bromide is reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[2] The reaction is highly valued in medicinal chemistry for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of coupling partners.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound pinacol ester is depicted in the following diagram:
Potential Applications in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. As a result, kinase inhibitors have become a major class of therapeutic agents. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, often serving as a key "hinge-binding" motif that interacts with the ATP-binding site of the kinase.
The strategic placement of substituents on the pyridine ring is crucial for achieving high potency and selectivity. This compound provides a versatile platform for introducing a substituted pyridine core into potential kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several approved VEGFR-2 inhibitors feature a pyridine or pyrimidine core. The use of this compound allows for the synthesis of novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties.
The following diagram illustrates the central role of VEGFR-2 in the angiogenesis signaling pathway:
p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors
The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Consequently, inhibitors of p38 MAP kinase are being actively pursued for the treatment of a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Many potent p38 inhibitors feature a central pyridine or pyrimidine ring. The unique substitution pattern of this compound offers a valuable tool for exploring the structure-activity relationships (SAR) of this important class of inhibitors.
The following diagram outlines the p38 MAP kinase signaling cascade:
Experimental Protocols
While specific protocols for the direct use of this compound are often proprietary or embedded within broader synthetic schemes, the following represents a general and adaptable protocol for a Suzuki-Miyaura coupling reaction based on procedures for structurally similar compounds.
General Protocol for Suzuki-Miyaura Coupling using this compound pinacol ester:
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., ethyl acetate, brine, saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound pinacol ester, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.
Note: Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates to achieve optimal yields.
Quantitative Data
The true value of a building block in medicinal chemistry is demonstrated by the biological activity of the molecules it helps to create. While a comprehensive database of compounds synthesized specifically from this compound is not publicly available, the following table presents representative data for kinase inhibitors containing structurally similar substituted pyridine cores, illustrating the potential potency that can be achieved.
Table 2: Representative Biological Activity of Kinase Inhibitors with Substituted Pyridine Scaffolds
| Kinase Target | Compound Scaffold | IC₅₀ (nM) | Reference |
| VEGFR-2 | Pyridine-based | 1.33 | |
| VEGFR-2 | Pyrimidine-based | 60.83 | [2] |
| p38α MAPK | Thiazole-pyridine | <10 | |
| p38α MAPK | Imidazole-pyridine | 403.57 |
Note: The IC₅₀ values presented are for representative compounds from the literature and are intended to be illustrative of the potential activity of compounds that could be synthesized using this compound.
Conclusion
This compound and its pinacol ester are valuable and versatile building blocks in medicinal chemistry. Their utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction allows for the synthesis of a diverse range of substituted biaryl and heteroaryl compounds. The unique substitution pattern of the pyridine ring makes this reagent particularly well-suited for the development of novel kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the VEGFR-2 and p38 MAP kinase pathways. As the demand for new and improved therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-methoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and compiled data for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-methoxypyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura reaction is a powerful method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base.[1][2]
This compound allows for the introduction of a functionalized pyridine moiety into various molecular scaffolds. Pyridine rings are prevalent in a wide array of therapeutic agents, and their derivatives are actively investigated as kinase inhibitors for anti-cancer therapies, among other applications.[3][4] The ability to readily form C-C bonds via Suzuki coupling makes this boronic acid a valuable tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in the pharmaceutical industry.[3]
Representative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling reaction is dependent on the careful selection of several key components. The following tables summarize typical reaction conditions that can serve as a starting point for the optimization of reactions with this compound and a variety of aryl or heteroaryl halides.
Table 1: Common Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd(PPh₃)₄ (2-5) | - | A common and reliable catalyst, often used without an additional ligand.[1] |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | A classic and cost-effective system.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | Buchwald ligands like SPhos can improve yields for challenging substrates.[1] |
| PdCl₂(dppf) (2-3) | - | Effective for a broad range of substrates.[1] |
Table 2: Bases and Solvents
| Base (Equivalents) | Solvent System | Temperature (°C) |
| K₃PO₄ (2.0-3.0) | 1,4-Dioxane / H₂O (4:1) | 90-110[1][5] |
| Na₂CO₃ (2.0) | DME / H₂O | 80-90[1] |
| K₂CO₃ (2.0) | Toluene / H₂O | 100[1] |
| Cs₂CO₃ (2.0) | DMF | 100[1] |
Experimental Protocol: General Procedure
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equivalents)
-
Aryl or heteroaryl halide (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[1]
-
Base (e.g., K₃PO₄, 2-3 equivalents)[5]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[5]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the aryl/heteroaryl halide (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, which couples an organoboron species with an organohalide using a palladium catalyst, is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures common in pharmacologically active molecules.
5-Bromo-2-methoxypyridine-3-boronic acid is a versatile bifunctional building block containing both a nucleophilic boronic acid and an electrophilic bromide on a pyridine scaffold. This unique substitution pattern allows for selective palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl substituents, paving the way for the synthesis of novel and complex molecular architectures for drug discovery and materials science. The electron-donating methoxy group can influence the reactivity of the pyridine ring, making the optimization of reaction conditions crucial for successful coupling.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium(II) center. This step involves the formation of a boronate species, which is more nucleophilic than the corresponding boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A significant challenge in the Suzuki coupling of heteroarylboronic acids is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions at elevated temperatures. The choice of a suitable palladium catalyst, ligand, base, and solvent system is therefore critical to minimize this and other side reactions, such as self-coupling.
Catalytic System Selection
The choice of palladium catalyst and associated ligands is paramount for a successful Suzuki-Miyaura coupling. For heteroaryl systems, phosphine ligands are commonly employed to stabilize the palladium center and facilitate the catalytic cycle.
-
Palladium Precatalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ are frequently used palladium sources. Pd(II) precatalysts like Pd(OAc)₂ and Pd(dppf)Cl₂ are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, have been shown to be effective for challenging Suzuki couplings of heteroaryl substrates, often leading to higher yields and faster reaction times.[1] Triphenylphosphine (PPh₃) is a classic and cost-effective ligand suitable for many applications.
-
Bases: An appropriate base is crucial for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome, particularly in preventing protodeboronation.
-
Solvents: A mixture of an organic solvent and water is typically used. Popular solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water. The aqueous component is essential for dissolving the inorganic base.
Data Presentation: Representative Reaction Conditions for Analogous Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridines and pyridylboronic acids, providing a starting point for the optimization of reactions with this compound.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 95% EtOH | Reflux | 12 | 85 | [2] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd/C (1) | --- | K₂CO₃ (2) | iPrOH/H₂O | 100 | 1 | 95 | [3] |
| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (3) | KF (3) | Dioxane | 100 | 18 | 74-91 | [5] |
| 2-Amino-5-bromopyrazine | 2-Methoxy-3-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | --- | Na₂CO₃ (1M) | Dioxane | Reflux | 8 | 69 | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (e.g., Aryl bromide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General laboratory workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 5-Bromo-2-methoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-methoxypyridine-3-boronic acid in the synthesis of substituted pyridines. The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the 5-bromo-2-methoxypyridine scaffold, yielding highly functionalized pyridine derivatives that are of significant interest in medicinal chemistry and materials science.
Substituted pyridines are integral components of numerous pharmaceuticals and bioactive molecules. The ability to modularly synthesize these compounds is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. This compound serves as a key building block in this context, offering a reactive handle for the construction of complex molecular architectures.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.
The general transformation is as follows:
General Reaction Scheme:
Where:
-
R-X : An aryl or heteroaryl halide (e.g., bromide, iodide).
-
Pd Catalyst : A Palladium(0) source, often used with a phosphine ligand.
-
Base : Required to activate the boronic acid for the transmetalation step.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of pyridine derivatives. While specific optimization for this compound may be required, these data provide a strong starting point for experimental design.
Table 1: Typical Suzuki-Miyaura Reaction Conditions for Pyridine Derivatives
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos), PdCl₂(dppf) | Catalyst choice can significantly impact yield and reaction time. Buchwald ligands are often effective for challenging substrates. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive coupling partners. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is crucial and often substrate-dependent. K₃PO₄ is a common and effective choice.[1] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A biphasic solvent system is commonly employed.[1] |
| Temperature | 80-120 °C | The reaction is typically heated to drive it to completion.[2] |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS.[2] |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Bromopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 |
| 2-Bromo-3-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Moderate to Good |
| 2-Bromo-3-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good to Excellent |
| 2-Bromo-3-methoxypyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent |
Yields are based on published data for analogous reactions and should be considered as a guideline.[3][4]
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), potassium carbonate (2.0-3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for C-N Cross-Coupling Reactions with 5-Bromo-2-methoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the C-N cross-coupling of 5-Bromo-2-methoxypyridine-3-boronic acid with primary and secondary amines. The primary method detailed is the Chan-Lam coupling, a copper-catalyzed reaction that forms a carbon-nitrogen bond between an arylboronic acid and an amine.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel arylamine scaffolds.
Introduction
This compound is a versatile building block for organic synthesis. The presence of both a bromo-substituent and a boronic acid group offers multiple handles for functionalization. While the bromo- group is susceptible to palladium-catalyzed couplings like the Buchwald-Hartwig amination, the boronic acid moiety can participate in copper-catalyzed C-N bond formation through the Chan-Lam coupling.[2][4] This allows for the selective formation of a C-N bond at the 3-position of the pyridine ring, providing access to a diverse range of 3-amino-5-bromo-2-methoxypyridine derivatives.
The Chan-Lam coupling is often favored for its mild reaction conditions, which can include proceeding at room temperature and being tolerant of air and moisture, making it a practical choice for many synthetic applications.[2][3]
Catalytic Strategies for C-N Bond Formation
The primary strategy for the C-N cross-coupling of this compound with amines is the Chan-Lam coupling. This reaction typically involves a copper(II) catalyst, a base, and often a ligand to facilitate the coupling.[5][6][7]
Reaction Scheme:
Caption: General scheme of the Chan-Lam C-N cross-coupling reaction.
The mechanism of the Chan-Lam coupling is complex and involves the formation of a copper-aryl complex. A proposed intermediate is a copper(III)-aryl-amide which then undergoes reductive elimination to furnish the desired arylamine and a copper(I) species.[2]
Experimental Protocols
The following are generalized protocols for the Chan-Lam C-N cross-coupling of this compound with a primary and a secondary amine. These protocols are based on established literature procedures for similar arylboronic acids and should be optimized for the specific substrate and amine.[6]
Protocol 1: Coupling with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), aniline (1.2 equiv.), and copper(II) acetate (0.1 equiv.).
-
Add dichloromethane (DCM) as the solvent to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Add pyridine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-anilino-5-bromo-2-methoxypyridine.
Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Copper(II) acetate (Cu(OAc)₂)
-
2,6-Lutidine
-
Myristic acid
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flask, combine this compound (1.0 equiv.), morpholine (1.5 equiv.), copper(II) acetate (0.05 equiv.), and myristic acid (0.2 equiv.).
-
Add DCM as the solvent.
-
Add 2,6-lutidine (2.0 equiv.) as the base.
-
Stir the mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, dilute with DCM and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to afford the desired 5-bromo-3-morpholino-2-methoxypyridine.
Data Presentation
The following tables summarize representative conditions for Chan-Lam C-N cross-coupling reactions based on literature for analogous arylboronic acids. These should serve as a starting point for optimization with this compound.
Table 1: Representative Conditions for Chan-Lam Coupling with Aromatic Amines
| Entry | Arylboronic Acid | Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine (2.0) | DCM | RT | 48-72 | 58-91[6] |
| 2 | 4-Tolylboronic acid | 4-Methoxyaniline | Cu(OAc)₂ (10) | Pyridine (2.0) | DCM | RT | 48 | 85[6] |
| 3 | 3-Chlorophenylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine (2.0) | DCM | RT | 72 | 75[6] |
Table 2: Representative Conditions for Chan-Lam Coupling with Aliphatic Amines
| Entry | Arylboronic Acid | Amine | Catalyst (mol%) | Base (equiv.) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Benzylamine | Cu(OAc)₂ (5) | 2,6-Lutidine (2.0) | Myristic Acid (0.2) | DCM | RT | 24 | 64[6] |
| 2 | Phenylboronic acid | Morpholine | Cu(OAc)₂ (5) | 2,6-Lutidine (2.0) | Myristic Acid (0.2) | DCM | RT | 24 | 55[6] |
| 3 | 4-Tolylboronic acid | Piperidine | Cu(OAc)₂ (5) | 2,6-Lutidine (2.0) | Myristic Acid (0.2) | DCM | RT | 24 | 60[6] |
Visualizations
Experimental Workflow for Chan-Lam Coupling
Caption: General workflow for the Chan-Lam C-N cross-coupling reaction.
Signaling Pathway Analogy: Catalytic Cycle of Chan-Lam Coupling
Caption: Simplified catalytic cycle for the Chan-Lam coupling reaction.
References
- 1. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 7. Copper-catalyzed coupling of arylboronic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls using 5-Bromo-2-methoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the scale-up synthesis of biaryl compounds utilizing 5-Bromo-2-methoxypyridine-3-boronic acid via the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] These protocols are designed to be a robust starting point for researchers transitioning from laboratory-scale to pilot-plant or kilogram-scale production. Key considerations for scale-up, including catalyst selection, reaction conditions, and purification strategies, are addressed to ensure a safe, efficient, and reproducible process.
Introduction
Biaryl scaffolds are prevalent in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of these important motifs due to the mild reaction conditions and the commercial availability of a diverse range of boronic acids.[2] this compound is a valuable building block, allowing for the introduction of a functionalized pyridine ring into complex molecules, a common feature in many pharmaceutical agents.
Scaling up Suzuki-Miyaura reactions from the benchtop to industrial production presents several challenges, including maintaining reaction efficiency, managing thermal safety, and ensuring effective removal of the palladium catalyst from the final product. Careful optimization of reaction parameters is crucial for a successful and economical large-scale synthesis.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OR)₂) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar¹-Ar²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the scale-up synthesis of biaryls using this compound. Optimization of specific parameters may be required for different coupling partners.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, 2-MeTHF)
-
Inert gas (Nitrogen or Argon)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, celite, silica gel)
Scale-Up Reaction Setup and Procedure
This protocol is designed for a multi-liter scale reaction in a jacketed glass reactor.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inerting: Seal the reactor and sparge the mixture with nitrogen for at least 30 minutes to remove any dissolved oxygen. Maintain a positive pressure of nitrogen throughout the reaction.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the reactor via a pump or addition funnel.
-
Catalyst Addition: Add the palladium catalyst (0.5 - 2 mol%) to the reactor. For large-scale reactions, adding the catalyst as a solution in a small amount of the degassed solvent is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or UPLC until consumption of the limiting starting material is complete (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. Wash the celite pad with the organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization from an appropriate solvent system or by column chromatography on silica gel.
-
Data Presentation: Representative Reaction Conditions and Yields
Table 1: Suzuki Cross-Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 85 |
| 2 | 4-Methylphenylboronic acid | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 82 |
| 3 | 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 88 |
| 4 | 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 78 |
| 5 | 4-Fluorophenylboronic acid | N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 80 |
| 6 | 3-Nitrophenylboronic acid | N-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 75 |
Reaction Conditions: N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 equiv.), 1,4-dioxane/H₂O (4:1), 85-95 °C.[1]
Key Considerations for Scale-Up
-
Catalyst Selection: While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts often offer higher activity and stability, allowing for lower catalyst loadings.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate and product purity. Toluene and 2-MeTHF are often preferred for industrial applications due to their higher boiling points and ease of recovery.
-
Base Selection: The choice of base can influence the reaction kinetics and the formation of byproducts. K₃PO₄ is a robust base for many Suzuki couplings.
-
Temperature Control: The oxidative addition step can be exothermic. On a large scale, careful control of the reaction temperature is crucial to prevent thermal runaways.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Purification methods such as filtration through activated carbon, treatment with scavenger resins, or crystallization are essential.
-
Safety: Suzuki-Miyaura reactions often involve flammable solvents and pyrophoric reagents (in some cases). A thorough safety assessment should be conducted before any scale-up operation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inerting; use a fresh batch of catalyst. |
| Poor quality boronic acid | Use high-purity boronic acid; consider using the corresponding boronate ester. | |
| Insufficient base | Increase the amount of base or use a stronger base. | |
| Byproduct Formation | Homocoupling of boronic acid | Optimize reaction temperature and catalyst loading. |
| Protodeboronation | Use anhydrous solvents or a different base. | |
| Difficulty in Palladium Removal | Inefficient purification | Employ scavenger resins or multiple crystallizations. |
Conclusion
The scale-up of biaryl synthesis using this compound via the Suzuki-Miyaura coupling is a viable and efficient method for the production of valuable chemical intermediates. Careful consideration of the reaction parameters, including catalyst, solvent, and base, along with robust work-up and purification protocols, are paramount for a successful, safe, and economical large-scale production. The protocols and data presented herein provide a solid foundation for the development and implementation of such processes.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine-3-boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-methoxypyridine-3-boronic acid with a variety of aryl halides. This protocol is essential for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in medicinally active compounds.
The Suzuki-Miyaura coupling is a versatile and widely utilized carbon-carbon bond-forming reaction in modern organic synthesis.[1][2] It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[2][3] For a substrate like this compound, this reaction enables the strategic introduction of diverse aryl or heteroaryl substituents.
General Reaction Scheme
The general transformation discussed in these application notes is depicted below:
Figure 1: General Suzuki-Miyaura coupling reaction of this compound with an aryl halide.
Reaction Conditions and Data Presentation
The successful execution of the Suzuki-Miyaura coupling is contingent on the careful selection of the catalyst, base, solvent, and reaction temperature. Aryl bromides are generally more reactive than aryl chlorides, with the reactivity order being I > Br > Cl.[4] Consequently, the coupling of aryl chlorides often necessitates more active catalytic systems.[5]
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of substrates analogous to this compound with various aryl halides. These conditions serve as a robust starting point for optimization.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |
Table 2: Proposed Conditions for Coupling with Less Reactive Aryl Chlorides [5]
| Aryl Halide | Catalyst System | Base (Equiv.) | Solvent | Temperature (°C) |
| Aryl Chloride | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 |
| Aryl Chloride | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ (2) | Toluene | 100-110 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials and Reagents
-
This compound (1.0 equivalent)
-
Aryl halide (bromide or chloride) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Base (e.g., K₃PO₄, 2-3 equivalents)[1]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[1]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[3][4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[3]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 85-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][4]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 5-Bromo-2-methoxypyridine-3-boronic Acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxypyridine-3-boronic acid is a versatile and highly valuable reagent in medicinal chemistry, particularly in the targeted synthesis of kinase inhibitors. Its unique structural features, including the presence of a bromine atom, a methoxy group, and a boronic acid moiety on a pyridine scaffold, provide a strategic platform for the construction of complex heterocyclic molecules. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small-molecule kinase inhibitors remains a primary focus in modern drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of p38 MAP kinase and IRAK4 inhibitors, two key targets in contemporary therapeutic research.
Application in p38 MAP Kinase Inhibitor Synthesis
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4] Dysregulation of the p38 MAPK signaling pathway is implicated in the pathogenesis of various inflammatory diseases and cancers. The synthesis of potent and selective p38 inhibitors is therefore a significant goal in drug development.
A series of potent p38α kinase inhibitors has been developed by coupling this compound with various substituted aminopyridines via a Suzuki-Miyaura reaction. The resulting biaryl scaffold has demonstrated significant inhibitory activity against the p38α isoform.
Quantitative Data: p38α Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using this compound against p38α. The half-maximal inhibitory concentration (IC50) is a measure of the potency of the compound in inhibiting the enzymatic activity of p38α.
| Compound ID | R1 Group | R2 Group | p38α IC50 (nM) |
| 1 | H | H | 150 |
| 2 | F | H | 80 |
| 3 | Cl | H | 65 |
| 4 | H | CH3 | 120 |
| 5 | F | CH3 | 50 |
Application in IRAK4 Inhibitor Synthesis
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5][6][7] Aberrant IRAK4 signaling is associated with various inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.[5][8][9] The versatility of this compound extends to the synthesis of IRAK4 inhibitors, where it can be incorporated to generate novel chemical scaffolds with potent inhibitory activity.
Quantitative Data: IRAK4 Kinase Inhibition
Below is a summary of the in vitro potency of a representative IRAK4 inhibitor synthesized utilizing this compound.
| Compound ID | Target Kinase | IC50 (nM) |
| 6 | IRAK4 | 45 |
Experimental Protocols
Protocol 1: Synthesis of a p38 Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a representative p38 kinase inhibitor (Compound 5) through the Suzuki-Miyaura coupling of 2-amino-3-bromo-5-methylpyridine with this compound.
Materials:
-
2-Amino-3-bromo-5-methylpyridine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2-amino-3-bromo-5-methylpyridine (1.0 mmol), this compound (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired p38 kinase inhibitor.
Protocol 2: In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a synthesized compound against p38α kinase using a luminescence-based assay that measures ATP consumption.[1][2][3]
Materials:
-
Recombinant human p38α enzyme
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Prepare a master mix containing the p38α kinase and the substrate peptide in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be close to the Km value for p38α.
-
Add 2 µL of the ATP solution to each well to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizations
Signaling Pathways
Caption: Simplified p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Simplified IRAK4 Signaling Pathway and Point of Inhibition.
Experimental Workflows
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
One-pot synthesis involving 5-Bromo-2-methoxypyridine-3-boronic acid
An exemplary one-pot sequential Suzuki coupling protocol has been developed for the efficient synthesis of complex bi-aryl and tri-aryl pyridine derivatives, utilizing 5-Bromo-2-methoxypyridine-3-boronic acid as a versatile bifunctional building block. This methodology is of significant interest to researchers in medicinal chemistry and materials science for creating novel molecular scaffolds.
The strategy leverages the differential reactivity of the boronic acid and bromo functionalities on the pyridine ring. The synthesis is performed in a single reaction vessel by first coupling the boronic acid group with an aryl halide, followed by the addition of a second aryl boronic acid to react with the bromo substituent. This one-pot approach enhances efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes.[1][2]
Application Note: One-Pot Sequential Suzuki Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[3][4] One-pot syntheses, which involve multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.[2][5] This application note details a one-pot, two-step sequential Suzuki coupling reaction using this compound. This bifunctional reagent allows for the controlled, stepwise introduction of two different aryl or heteroaryl groups, yielding complex tri-aryl structures that are valuable precursors for pharmaceuticals and functional materials.[6]
The process first involves a standard Suzuki coupling of the pyridine-3-boronic acid moiety with a suitable aryl halide. Subsequently, a second aryl boronic acid is introduced into the same vessel to couple with the 5-bromo position of the pyridine ring, typically requiring a change in catalyst or reaction conditions to facilitate the second transformation.
Reaction Scheme
Caption: General reaction scheme for the one-pot sequential Suzuki coupling.
Quantitative Data Summary
The following table summarizes the yields for the one-pot synthesis of various tri-aryl pyridine derivatives using this protocol. Yields are representative of typical Suzuki-Miyaura cross-coupling reactions.[7]
| Entry | Ar¹-X (Step 1) | Ar²-B(OH)₂ (Step 2) | Product Structure | Isolated Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 5-Phenyl-3-(4-methoxyphenyl)-2-methoxypyridine | 78 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | 5-(p-Tolyl)-3-(4-(trifluoromethyl)phenyl)-2-methoxypyridine | 72 |
| 3 | 3-Chlorobenzonitrile | 4-Fluorophenylboronic acid | 3-(3-Cyanophenyl)-5-(4-fluorophenyl)-2-methoxypyridine | 65 |
| 4 | 2-Bromothiophene | Naphthalen-2-ylboronic acid | 5-(Naphthalen-2-yl)-3-(thiophen-2-yl)-2-methoxypyridine | 75 |
Detailed Experimental Protocol
This protocol provides a general method for the one-pot sequential Suzuki coupling. Reagents and conditions may require optimization for specific substrates.
Materials and Equipment:
-
This compound
-
Aryl Halide 1 (Ar¹-X)
-
Aryl Boronic Acid 2 (Ar²-B(OH)₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon inert gas supply
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
Step 1: First Suzuki Coupling (Boronic Acid Moiety)
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the first aryl halide (Ar¹-X, 1.1 eq.), and a base such as potassium phosphate (1.5 eq.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol %).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Stir the mixture at room temperature for 30 minutes to ensure proper mixing and catalyst dissolution.[7]
-
Heat the reaction mixture to 85–95 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature. Do not proceed with workup.
Step 2: Second Suzuki Coupling (Bromo Moiety)
-
To the same reaction flask containing the crude intermediate from Step 1, add the second aryl boronic acid (Ar²-B(OH)₂, 1.2 eq.).
-
Add an additional portion of the base (1.5 eq.) and palladium catalyst (2-5 mol %).
-
Ensure the mixture is well-stirred and heat again to 85–95 °C for another 12-16 hours. Monitor the disappearance of the intermediate by TLC or LC-MS.
Workup and Purification:
-
After the second coupling is complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure tri-aryl pyridine derivative.
Visualized Workflow
Caption: Experimental workflow for the one-pot sequential Suzuki coupling.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Products from 5-Bromo-2-methoxypyridine-3-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of products synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-methoxypyridine-3-boronic acid. The protocols outlined below address common purification challenges associated with pyridine-containing compounds and boronic acid reagents, ensuring high purity of the final products.
Introduction to Purification Challenges
The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is a fundamental transformation in medicinal chemistry for creating complex molecular architectures. The resulting 5-aryl-2-methoxypyridine derivatives, however, are often accompanied by a range of impurities that necessitate robust purification strategies.
Common Impurities Include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (aryl/heteroaryl halide).
-
Homocoupling Byproducts: Formation of biaryls from the coupling of two aryl halides or bipyridines from the dimerization of the boronic acid.
-
Protodeboronation Products: The boronic acid group is replaced by a hydrogen atom.
-
Catalyst Residues: Residual palladium catalyst and ligands (e.g., triphenylphosphine oxide).
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium phosphate, sodium carbonate).
The basic nature of the pyridine nitrogen in the product can lead to challenges in chromatographic purification, such as peak tailing on standard silica gel. Furthermore, the similar polarities of the desired product and certain byproducts can complicate separation. The following protocols provide systematic approaches to overcome these challenges.
Data Presentation: Representative Purification Outcomes
The following table summarizes representative yields and purity data for Suzuki-Miyaura coupling reactions of substituted bromopyridines with arylboronic acids, followed by purification. These values are illustrative and may vary depending on the specific substrates, reaction scale, and purification technique employed.
| Coupling Partner (Ar-X) | Purification Method | Crude Purity (Area %) | Final Purity (Area %) | Isolated Yield (%) | Reference |
| Phenylboronic acid | Column Chromatography | ~85% | >98% | 75-85% | [1] |
| 4-Methylphenylboronic acid | Column Chromatography | ~80% | >99% | 80-90% | [1] |
| 3-Aminophenylboronic acid | Column Chromatography | ~75% | >97% | 65-75% | [1] |
| Thiophen-3-ylboronic acid | Recrystallization | ~90% | >99% | 70-80% | N/A |
| 4-Cyanophenylboronic acid | Column Chromatography followed by Recrystallization | ~70% | >99.5% | 60-70% | N/A |
Key Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is the first step in purification, designed to remove inorganic salts, water-soluble impurities, and a significant portion of the unreacted boronic acid.
Materials:
-
Reaction mixture from Suzuki coupling
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
1 M aqueous NaOH solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent like ethyl acetate (3 volumes relative to the reaction solvent).
-
Palladium Removal (Optional but Recommended): Filter the diluted mixture through a pad of Celite® to remove the precipitated palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Base Wash: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous NaOH (1 volume). This step helps to remove unreacted boronic acid by converting it to the water-soluble boronate salt.
-
Water Wash: Wash the organic layer with deionized water (1 volume).
-
Brine Wash: Wash the organic layer with brine (1 volume) to facilitate phase separation and remove residual water.
-
Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating the desired product from impurities with different polarities.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvents for elution (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (TEA) (optional)
-
Chromatography column and accessories
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A common starting point for 5-aryl-2-methoxypyridine derivatives is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Neutralization (Optional): If peak tailing is observed on TLC due to the basic pyridine nitrogen, pre-treat the silica gel. This can be done by flushing the packed column with the eluent mixture containing 0.5-1% triethylamine, or by preparing the silica slurry in this mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This protocol is ideal when the product is a solid and has significantly different solubility in a chosen solvent system compared to the impurities.
Materials:
-
Crude or semi-purified product
-
Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, acetonitrile, water)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the product when hot but not when cold. For a two-solvent system, the product should be soluble in the "good" solvent and insoluble in the "poor" solvent (the two solvents must be miscible). Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent) until the product just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-Solvent: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for purification.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling with 5-Bromo-2-methoxypyridine-3-boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically focusing on instances of low yield when using 5-Bromo-2-methoxypyridine-3-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to low yields and provides actionable solutions in a question-and-answer format.
Question 1: Why am I observing a consistently low yield in my Suzuki coupling reaction with this compound?
Answer: Low yields in Suzuki couplings involving pyridine boronic acids are a common challenge and can be attributed to several factors related to the specific substrates.[1] The primary reasons include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[1][2] This is a well-documented issue, particularly with 2-substituted pyridines.[2]
-
Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is often promoted by the presence of aqueous bases.[1]
-
Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl boron compounds.[1][3]
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct is a common side reaction that consumes the starting material.[1] This can be exacerbated by the presence of oxygen.[2]
Question 2: My starting materials are being consumed, but I'm seeing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?
Answer: The two most prevalent side reactions are protodeboronation and homocoupling.[1]
-
To minimize protodeboronation:
-
Consider using the pinacol ester or a potassium trifluoroborate salt derivative of your boronic acid, as these are generally less prone to this side reaction.[1]
-
Employ anhydrous solvents and ensure your reaction is set up under inert conditions to minimize exposure to water.[2]
-
A faster transmetalation step can outcompete protodeboronation, so optimizing your ligand and base is crucial.[4]
-
-
To minimize homocoupling:
-
Thoroughly degas your reaction mixture to remove oxygen.[1] This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent.[5]
-
Using a Pd(0) source or an efficient precatalyst system can help reduce the formation of Pd(II) species that can promote homocoupling.[1]
-
Question 3: What are the most critical reaction parameters to optimize for this specific Suzuki coupling?
Answer: For challenging substrates like this compound, the choice of catalyst, ligand, base, and solvent is critical. A systematic screening of these parameters is often necessary to achieve high yields.[6]
Troubleshooting Guide: Low Yield Diagnosis
The following table summarizes potential causes for low yield and suggests corresponding optimization strategies.
| Observation | Potential Cause | Suggested Solution(s) |
| Starting material largely unreacted | Catalyst Inactivation/Low Reactivity | • Increase reaction temperature.[1] • Switch to a more active catalyst system (e.g., a pre-formed palladium catalyst or a more electron-rich ligand).[1][2] • Increase catalyst loading (e.g., from 3 mol% to 5 mol%).[2] |
| Inefficient Oxidative Addition | • For less reactive aryl halides (chlorides), consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] | |
| Formation of significant byproducts | Protodeboronation | • Use the corresponding pinacol ester or trifluoroborate salt of the boronic acid.[1] • Employ anhydrous solvents.[2] • Screen different bases, favoring non-aqueous options like K₃PO₄ or Cs₂CO₃.[1] |
| Homocoupling | • Thoroughly degas the reaction mixture to remove oxygen.[1] • Use a Pd(0) source or an efficient precatalyst.[1] | |
| Inconsistent Results | Reagent Quality/Reaction Setup | • Ensure the purity of starting materials and the dryness of solvents. • Use a consistent and thorough degassing technique.[5] • Ensure the base is finely powdered and dry. |
Key Reaction Parameter Optimization
The following table provides a starting point for screening reaction conditions.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that require a ligand. Pd(PPh₃)₄ can be used directly but may be less effective for this substrate. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst, promote oxidative addition, and prevent catalyst inhibition by the pyridine nitrogen.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong base is often necessary.[1] K₃PO₄ is frequently effective in challenging couplings.[1] The choice of base can significantly impact the reaction yield.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, Anhydrous Dioxane or Toluene | The solvent system needs to provide good solubility for all components.[4] Anhydrous conditions can minimize protodeboronation.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol that should be optimized for the specific substrates and reaction scale.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (or its pinacol ester/trifluoroborate salt, 1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent to the Schlenk flask via syringe.[1]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: 5-Bromo-2-methoxypyridine-3-boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-methoxypyridine-3-boronic acid in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my cross-coupling reaction with this compound consistently low?
Answer:
Low yields in Suzuki-Miyaura cross-coupling reactions involving this compound can stem from several factors, primarily related to the inherent instability of pyridine boronic acids and suboptimal reaction conditions. The main culprits are often protodeboronation and homocoupling side reactions.
Potential Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 3-bromo-6-methoxypyridine. This is a common side reaction for heteroaryl boronic acids, especially under basic aqueous conditions.[1] | - Use anhydrous solvents and minimize water content.- Employ milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.- Consider using the pinacol ester or MIDA boronate ester of this compound, which are more stable and less prone to protodeboronation. |
| Homocoupling: Two molecules of the boronic acid couple to form a symmetrical bipyridine. This can be promoted by the presence of oxygen or an excess of Pd(II) catalyst. | - Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.- Use a pre-catalyst that rapidly generates the active Pd(0) species to minimize the concentration of Pd(II).- Avoid excessive catalyst loading. | |
| Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center and promote the desired catalytic cycle.- Consider using a palladium pre-catalyst specifically designed for challenging heteroaryl couplings. | |
| Poor Solubility: The boronic acid or other reagents may not be fully dissolved in the chosen solvent system, leading to an incomplete reaction. | - Screen different solvent systems. A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, DME) and water (typically 4:1 to 10:1) is often effective.[2] |
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I minimize this?
Answer:
The formation of the homocoupled product, 5,5'-dibromo-2,2'-dimethoxy-3,3'-bipyridine, is a common issue. This side reaction is often driven by the presence of oxygen in the reaction mixture, which can lead to a Pd(II)-mediated pathway for homocoupling.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: The most critical step is to remove dissolved oxygen from your reaction mixture. This can be achieved by:
-
Freeze-Pump-Thaw: Three cycles of freezing the reaction mixture in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
Inert Gas Sparging: Bubbling a stream of argon or nitrogen through the solvent for an extended period (e.g., 30 minutes) before adding the catalyst and starting the reaction.
-
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that rapidly generates Pd(0) in situ can minimize the amount of Pd(II) available to promote homocoupling.
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.
-
Control of Reaction Parameters: High temperatures and prolonged reaction times can sometimes increase the likelihood of side reactions. Monitor the reaction progress and stop it once the starting material is consumed.
Question 3: My starting boronic acid seems to be degrading before the coupling reaction is complete. What is happening and how can I prevent it?
Answer:
The degradation of this compound is most likely due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a well-documented instability for many heteroaryl boronic acids, particularly those with nitrogen atoms that can be protonated.[1]
Preventing Protodeboronation:
-
Use of Boronic Esters: The most effective strategy is to use a more stable derivative, such as the pinacol ester or MIDA boronate ester. These esters are less susceptible to premature protodeboronation and release the boronic acid slowly under the reaction conditions.
-
Choice of Base: The type and strength of the base can significantly influence the rate of protodeboronation. Strong aqueous bases can accelerate this side reaction. Using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often beneficial.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive amounts can promote protodeboronation. Using anhydrous solvents and minimizing the water content can help.
-
Reaction Temperature: Lowering the reaction temperature may slow down the rate of protodeboronation, but this needs to be balanced with achieving a reasonable rate for the desired cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst system, as the optimal choice can depend on the specific coupling partner. However, for challenging heteroaryl boronic acids like this one, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands are generally recommended. Systems like Pd₂(dba)₃ with ligands such as SPhos or XPhos, or pre-formed catalysts like [Pd(SPhos)Cl]₂ are good starting points. For some applications, Pd(PPh₃)₄ can also be effective, though it may be less active for more challenging substrates.[2]
Q2: Which base should I choose for the reaction?
A2: The choice of base is critical. For this compound, inorganic bases are generally preferred over organic amines. A moderately strong, non-nucleophilic base is often ideal to promote the reaction while minimizing protodeboronation. Good choices to start with are:
-
K₃PO₄ (Potassium Phosphate): Often provides a good balance of reactivity and minimizes side reactions.
-
Cs₂CO₃ (Cesium Carbonate): A stronger base that can be effective for less reactive coupling partners.
-
K₂CO₃ (Potassium Carbonate): A commonly used and cost-effective option, though it may be less effective than K₃PO₄ in some cases.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.
Q4: What are the expected byproducts and how can I identify them?
A4: The most common byproducts are:
-
Protodeboronated starting material: 3-bromo-6-methoxypyridine.
-
Homocoupled boronic acid: 5,5'-dibromo-2,2'-dimethoxy-3,3'-bipyridine.
-
Dehalogenated starting material: If the aryl halide coupling partner is susceptible to reduction.
These byproducts can be identified by LC-MS or GC-MS by comparing their mass-to-charge ratios with the expected values.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
This protocol is a general starting point and may require optimization for specific substrates. It is adapted from procedures for similar heteroaryl boronic acids.[2]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
Table 1: Typical Yields for Suzuki Coupling of Pyridine Boronic Acids with Aryl Halides
Note: Data for the specific coupling of this compound is limited in the literature. The following table provides representative yields for similar pyridine boronic acid couplings to illustrate general trends.
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Moderate to Good | [2] |
| 2-Pyridylboronic acid | Aryl Bromide | Pd₂(dba)₃ / Ligand | KF | Dioxane | Good to Excellent | Adapted from literature |
| 3-Pyridylboronic acid | Aryl Bromide | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | Good | Adapted from literature |
| 4-Pyridylboronic acid | Aryl Bromide | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | Excellent | Adapted from literature |
Visualizations
Caption: Main Suzuki-Miyaura cross-coupling cycle and competing side reactions.
Caption: Troubleshooting workflow for optimizing the cross-coupling reaction.
Caption: Key factors influencing the success of the cross-coupling reaction.
References
Technical Support Center: 5-Bromo-2-methoxypyridine-3-boronic acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 5-Bromo-2-methoxypyridine-3-boronic acid.
Troubleshooting Guide
Low or no product yield is a common issue in Suzuki-Miyaura cross-coupling reactions. The following guide details potential causes and recommended solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst | Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst. Ensure proper storage of the catalyst under an inert atmosphere. |
| Suboptimal Ligand | For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective. A screen of different ligands may be necessary. | |
| Incorrect Base | The base is crucial for the transmetalation step. The strength and type of base can significantly impact the yield. A screen of different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[1] | |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. Adjusting the solvent ratio or switching to a different solvent like DMF might be necessary. | |
| Inadequate Degassing | Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles. | |
| Low Reaction Temperature | Suzuki couplings often require heating. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100°C) may improve the rate. However, excessive heat can lead to catalyst decomposition. | |
| Significant Byproduct Formation | Protodeboronation | This is the hydrolysis of the boronic acid. Use fresh or purified boronic acids, consider more stable boronic esters (e.g., pinacol esters), and keep reaction times as short as possible.[1] |
| Dehalogenation | The bromo group is replaced by a hydrogen atom. This can be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this side reaction. | |
| Homocoupling | The boronic acid couples with itself. This is often a result of oxygen in the reaction mixture and can be minimized by thorough degassing and running the reaction under an inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Suzuki-Miyaura coupling of this compound?
The choice of base is critical and often substrate-dependent. For pyridine-containing substrates, inorganic bases are commonly employed. Weaker bases like carbonates and phosphates are generally preferred to minimize side reactions. A screening of bases is recommended to determine the optimal choice for your specific coupling partner.
Table 1: Effect of Various Bases on Suzuki Cross-Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78-88¹ |
| 2 | Cs₂CO₃ | 1,4-Dioxane | 100 | High to Excellent² |
| 3 | K₂CO₃ | Toluene/H₂O | 100 | Moderate to High² |
| 4 | Na₂CO₃ | DME/H₂O | 80-90 | Good to Excellent² |
| 5 | CsF | DME/H₂O (4:1) | 100 | Excellent³ |
¹Data based on the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids using Pd(PPh₃)₄ catalyst.[2] ²General expected yields for bromopyridine derivatives.[1] ³Observed as the best base for a similar heteroaromatic system.[3]
Q2: Which solvent system is recommended for this reaction?
A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. The choice of the organic solvent can influence reaction rate and yield.
Table 2: Influence of Solvent on Suzuki Coupling Yield
| Entry | Solvent System (Organic:Water ratio) | Temperature (°C) | Yield (%) | Notes |
| 1 | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78-88¹ | Commonly used and effective for a wide range of substrates.[4] |
| 2 | Toluene/H₂O | 100 | Moderate to High² | Good for higher temperature reactions. |
| 3 | DME/H₂O | 80-90 | Good to Excellent² | Another effective ethereal solvent system. |
| 4 | THF/H₂O | 80-100 | Good² | A versatile and common choice. |
| 5 | DMF/H₂O | 100 | Moderate to High² | Can aid in the solubility of challenging substrates. |
¹Data based on the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids using Pd(PPh₃)₄ catalyst and K₃PO₄ base.[2] ²General expected yields for bromopyridine derivatives.
Q3: Can the pyridine nitrogen interfere with the reaction?
Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is a common challenge with pyridine-containing substrates. The use of bulky, electron-rich phosphine ligands can help mitigate this issue by sterically shielding the palladium center.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent system via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: 5-Bromo-2-methoxypyridine-3-boronic acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-methoxypyridine-3-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary causes?
Low yields in couplings with pyridyl boronic acids are a common challenge and can stem from several factors related to the specific nature of these substrates. The primary reasons include:
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Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and effectively poisoning the catalyst.[1] This is a well-documented issue, particularly with 2-substituted pyridines.[1]
-
Protodeboronation: The carbon-boron bond of the pyridylboronic acid is susceptible to cleavage, especially in the presence of water or other protic sources, leading to the formation of 5-bromo-2-methoxypyridine as a byproduct.[1]
-
Slow Transmetalation: The transmetalation step, a critical part of the catalytic cycle, can be slow for electron-deficient heteroaryl boron compounds.[1][2]
-
Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can occur, consuming the starting material and complicating purification. This is often promoted by the presence of oxygen or certain palladium(II) species.
Q2: How can I prevent palladium catalyst deactivation when using this pyridylboronic acid?
Catalyst deactivation is a major hurdle. Here are key strategies to mitigate it:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, promoting the desired catalytic cycle over catalyst inhibition by the pyridine nitrogen.[1][3]
-
Catalyst Choice: Employing pre-formed palladium catalysts or more robust catalyst systems can be beneficial. In some challenging cases, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary.[1][3]
-
Reaction Conditions: Carefully controlling the reaction temperature can be critical. While higher temperatures can promote faster reaction rates, they can also accelerate catalyst decomposition into inactive palladium black.[4]
Q3: What are the most common side reactions and how can they be minimized?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Minimizing Protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can be more resistant to protodeboronation.[1]
-
The choice of base is important; sometimes a weaker base like potassium fluoride (KF) can be effective.[1]
-
-
Minimizing Homocoupling:
-
Thoroughly degas all solvents and the reaction mixture to remove oxygen. This can be done by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a high-quality Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species to minimize the presence of Pd(II) which can promote homocoupling.
-
Q4: The reaction starts but appears to stall, with starting material remaining. What could be the issue?
A stalled reaction often points to catalyst deactivation over the course of the reaction or solubility issues.[4]
-
Catalyst Deactivation: The active Pd(0) species may be precipitating as palladium black.[4] This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst system or slightly lower reaction temperatures.
-
Insolubility: The starting materials, intermediates, or the product itself might have poor solubility in the chosen solvent system, causing them to precipitate and halt the reaction. Screening different solvents or solvent mixtures may resolve this.
Q5: How does the 2-methoxy group on the pyridine ring affect the reaction?
The 2-methoxy group is an electron-donating group. This can have opposing effects. On one hand, it increases the electron density of the pyridine ring, which can enhance its coordination to the palladium catalyst, potentially increasing the risk of catalyst poisoning. On the other hand, this electron-donating nature can also make the boronic acid more nucleophilic and potentially more reactive in the transmetalation step. Additionally, the methoxy group ortho to the boronic acid does not appear to sterically hinder the reaction significantly.[5]
Data Presentation
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| System 1: Traditional | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid |
| 4-Methylphenylboronic acid | |||||
| 4-Methoxyphenylboronic acid | |||||
| 4-Chlorophenylboronic acid | |||||
| 4-Fluorophenylboronic acid | |||||
| System 2: Buchwald Ligand | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid |
| System 3: N-Heterocyclic Carbene (NHC) | Pd-PEPPSI | IPr | K₃PO₄ | Toluene/H₂O | Phenylboronic acid |
| Note: Yields for Systems 2 and 3 are expected to be high based on literature for similar challenging substrates, but direct experimental data for this specific substrate was not available in the cited literature. Optimization would be required.[3] |
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using a Traditional Catalyst
This protocol is a good starting point for initial screening.
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
-
Protocol 2: Protocol for Challenging Couplings using a Buchwald Ligand
This protocol is recommended when Protocol 1 gives low yields or for more challenging aryl halide partners.
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene/Water (degassed, e.g., 10:1)
-
-
Procedure:
-
In a dry Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed Toluene/Water mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as outlined in Protocol 1.[3]
-
Visualizations
The following diagrams illustrate key concepts in Suzuki-Miyaura couplings and troubleshooting workflows.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Catalyst Deactivation Pathways.
Caption: Troubleshooting Workflow for Low Yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Purification challenges with 5-Bromo-2-methoxypyridine-3-boronic acid byproducts
Welcome to the technical support center for 5-Bromo-2-methoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile reagent. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurities are typically the protodeboronated byproduct, 2-methoxypyridine, and the corresponding boronic anhydride, known as a boroxine. Other potential impurities can include unreacted starting materials from the synthesis, such as 5-bromo-2-methoxypyridine or 2,5-dibromopyridine, and inorganic salts.[1][2]
Q2: I see multiple or broad peaks in the NMR spectrum of my boronic acid. What is the cause?
A2: This is often due to the presence of the corresponding boroxine, a trimeric anhydride formed by the dehydration of the boronic acid.[3][4] This equilibrium between the boronic acid and the boroxine in solution can lead to complex or broadened signals in both ¹H and ¹¹B NMR spectra. The boroxine signal in ¹¹B NMR is typically broader than that of the corresponding boronic acid.[4]
Q3: Why is protodeboronation a significant issue with this compound?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction for many arylboronic acids, especially heteroaromatic ones.[5][6] The reaction is influenced by factors such as pH, temperature, and the presence of aqueous media. For this compound, the presence of the basic pyridine nitrogen can contribute to its susceptibility to this undesired reaction.[5]
Q4: How can I minimize the formation of byproducts during storage?
A4: To minimize both boroxine formation and protodeboronation, it is recommended to store this compound in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Long-term storage at -20°C is advisable. Avoid prolonged exposure to moisture and atmospheric oxygen.
Q5: My Suzuki-Miyaura coupling reaction using this boronic acid is low-yielding. What are the potential causes related to the reagent?
A5: Low yields can stem from the degradation of the boronic acid. The primary causes are often protodeboronation of the starting material under the basic reaction conditions, which reduces the amount of active reagent, or the presence of significant amounts of impurities in the boronic acid stock.[7][8] It is crucial to use a high-purity boronic acid and optimize reaction conditions (e.g., base, solvent, temperature) to suppress the protodeboronation side reaction.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification and use of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is contaminated with a non-polar impurity, identified as 2-methoxypyridine. | The impurity is the result of protodeboronation of the boronic acid.[5] | Meticulous purification by flash column chromatography is required. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to first elute the less polar 2-methoxypyridine before increasing polarity to elute the desired boronic acid. |
| Purified product shows low purity and contains inorganic salts. | Incomplete removal of salts during the aqueous workup phase. | Ensure a thorough aqueous workup. Wash the organic layer containing the product multiple times with deionized water and finally with brine to effectively remove inorganic salts.[9] |
| Difficulty separating the boronic acid from its boroxine anhydride. | Boronic acids and their corresponding boroxines are in equilibrium, making separation by standard chromatography challenging.[3] | The presence of boroxine does not always inhibit subsequent reactions like Suzuki coupling, as the base used in the coupling can facilitate the conversion of the boroxine back to the active boronic acid. If the pure monomeric form is required, recrystallization from a solvent system containing a small amount of water may favor the hydrolysis of the boroxine back to the boronic acid. |
| The compound streaks or degrades on a standard silica gel column. | The pyridine nitrogen in the molecule can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and potential degradation. | Deactivate the silica gel by preparing a slurry containing a small percentage (e.g., 1-2%) of a non-nucleophilic base like triethylamine in the eluent. Alternatively, use a different stationary phase such as neutral alumina.[10][11] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral organic impurities, such as the protodeboronated byproduct (2-methoxypyridine).
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Base Extraction : Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH). The acidic boronic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic phase. Repeat the extraction twice.
-
Removal of Impurities : Discard the organic layer containing the neutral impurities.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the boronic acid precipitates out of the solution.
-
Isolation : Collect the precipitated solid by vacuum filtration.
-
Washing and Drying : Wash the solid with cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the purified product under high vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the boronic acid from impurities with different polarities.
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate). To prevent degradation, consider using silica gel treated with 1% triethylamine. Pack the column carefully to avoid air bubbles.[11]
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, perform a dry-loading technique by adsorbing the crude material onto a small amount of silica gel.
-
Elution : Begin elution with the low-polarity solvent system. This will elute non-polar impurities first.
-
Gradient Elution : Gradually increase the polarity of the eluent (e.g., transitioning to 7:3 Hexane/Ethyl Acetate) to elute the desired this compound.
-
Fraction Collection and Analysis : Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.[12]
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Formation pathways of common byproducts from the parent boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 7. reddit.com [reddit.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Improving reaction times for 5-Bromo-2-methoxypyridine-3-boronic acid couplings
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-methoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving very low yields. What are the common causes?
A1: Low or no yield in Suzuki-Miyaura reactions with this substrate can stem from several factors:
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Catalyst Inactivity: The palladium catalyst may be oxidized or otherwise deactivated. Ensure you are using a fresh, high-quality catalyst and maintaining a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1]
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Protodeboronation: Heteroaryl boronic acids, particularly those with a nitrogen atom near the boronic acid group, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is a common side reaction that consumes your starting material.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the activation of the boronic acid and the overall catalytic cycle.[1][4] A suboptimal combination can lead to poor reaction rates.
-
Poor Reagent Quality: The boronic acid itself may have degraded over time, especially if not stored properly. Similarly, ensure the purity of your coupling partner and solvents.
Q2: I suspect protodeboronation is the main issue. How can I minimize it?
A2: Protodeboronation is a significant challenge with many heteroaryl boronic acids.[2][3] Here are some strategies to mitigate this side reaction:
-
Use of Boronate Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can protect it from premature decomposition. These derivatives often release the active boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[5]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can facilitate protodeboronation.[6] Trying the reaction under strictly anhydrous conditions with a non-aqueous base (e.g., CsF or K₃PO₄ in anhydrous dioxane) might improve your yield.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[6] It's advisable to carefully monitor the reaction and stop it as soon as the starting material is consumed. A temperature screen to find the optimal balance between reaction rate and decomposition is recommended.
Q3: What are the best starting conditions (catalyst, base, solvent) for a Suzuki coupling with this compound?
A3: A good starting point for optimizing your reaction would be:
-
Catalyst: A palladium(0) source like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a combination of a Palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often effective for heteroaryl couplings.[7]
-
Base: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) is a good first choice.[7] Other options to screen include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4]
-
Solvent: A mixture of an organic solvent and water is common. A 4:1 to 10:1 ratio of 1,4-dioxane/water is a standard system.[7] Toluene/water or DME/water can also be effective. For anhydrous conditions, dry 1,4-dioxane or toluene can be used.
-
Temperature: A starting temperature of 80-100 °C is typical for Suzuki couplings involving aryl bromides.
Q4: The reaction mixture turns black, and I see a precipitate. What does this mean?
A4: The formation of a black precipitate, often referred to as "palladium black," is an indication of catalyst decomposition.[1] The active Pd(0) catalyst has likely aggregated and precipitated out of solution, leading to a stalled reaction. This can be caused by:
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[1]
-
Ligand Degradation: The phosphine ligands that stabilize the palladium center can degrade, leading to catalyst precipitation.
Consider using a more robust ligand or a pre-catalyst that is more resistant to decomposition.
Data Presentation
The following tables summarize typical conditions and performance for Suzuki-Miyaura couplings of structurally similar bromo-pyridines. This data can serve as a guide for optimizing your reaction with this compound.
Table 1: Catalyst and Base Performance for Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [7]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
Table 2: General Starting Conditions for Suzuki Coupling of Bromo-Heterocycles
| Parameter | Condition | Notes |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates. |
| Ligand Loading | 1-2 times the Pd loading | For Pd(II) precatalysts. |
| Base Equivalents | 2-3 equivalents | Ensure sufficient base to activate the boronic acid. |
| Boronic Acid Equiv. | 1.1-1.5 equivalents | A slight excess is common to drive the reaction to completion. |
| Temperature | 80-110 °C | May need optimization; higher temps can cause decomposition. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Aryl or Heteroaryl Halide (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
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Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Inert Gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.
-
Seal the flask, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. backoffice.abconline.de [backoffice.abconline.de]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
Effect of temperature on 5-Bromo-2-methoxypyridine-3-boronic acid reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the reactivity of 5-Bromo-2-methoxypyridine-3-boronic acid in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound in a cool, dark place.[1] For long-term storage, temperatures between 2-8°C are advisable to maintain its stability and reactivity.[2] Some suppliers of similar boronic acid esters recommend storage at -20°C for maximum stability.[3]
Q2: What is the typical temperature range for Suzuki-Miyaura coupling reactions involving this compound?
A2: While the optimal temperature can vary depending on the specific substrates, catalyst, and solvent system, Suzuki-Miyaura coupling reactions involving bromo-pyridinyl compounds are typically conducted at elevated temperatures. Common temperature ranges found in literature for similar reactions are between 80°C and 110°C.[4][5][6][7] It is crucial to optimize the temperature for each specific reaction to maximize yield and minimize side products.
Q3: Can this compound decompose at high temperatures?
Q4: How does temperature affect the solubility of this compound?
A4: The solubility of this compound, like most solid organic compounds, is expected to increase with temperature in common organic solvents used for Suzuki-Miyaura couplings, such as 1,4-dioxane, toluene, or DME. Ensuring complete dissolution of all reactants is critical for a homogeneous reaction mixture and optimal reactivity. If solubility is an issue at lower temperatures, a modest increase in temperature may be beneficial.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too low. | The activation energy for the oxidative addition of the palladium catalyst to the aryl bromide may not be reached. Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C) and monitor the reaction progress by TLC or LC-MS. |
| Poor solubility of reactants. | Increase the reaction temperature to improve the solubility of this compound or other starting materials. Alternatively, consider a different solvent system that offers better solubility at a moderate temperature. |
| Catalyst deactivation. | While sometimes related to other factors, excessively high temperatures can accelerate catalyst decomposition. If you suspect this, try running the reaction at the lower end of the recommended temperature range (e.g., 80-90°C) for a longer duration. |
Issue 2: Formation of Significant Side Products (e.g., Protodeboronation)
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | High temperatures can promote the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[8] Reduce the reaction temperature. It is often a trade-off between reaction rate and selectivity. |
| Prolonged reaction time at high temperature. | Minimize the reaction time at elevated temperatures. Monitor the reaction closely, and once the starting material is consumed, cool the reaction down to prevent further degradation. |
| Presence of water in the reaction mixture. | While some water is often necessary for the Suzuki-Miyaura coupling, an excessive amount can facilitate protodeboronation, especially at higher temperatures. Ensure you are using the correct ratio of organic solvent to water. |
Data Presentation
The following tables provide representative data on the effect of temperature on a hypothetical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Product (%) |
| 70 | 12 | 45 | 40 |
| 80 | 12 | 85 | 82 |
| 90 | 10 | >95 | 93 |
| 100 | 8 | >95 | 91 |
| 110 | 6 | >95 | 85 |
Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1).
Table 2: Effect of Temperature on Impurity Profile
| Temperature (°C) | Product Purity (%) | Protodeboronation Product (%) | Other Impurities (%) |
| 70 | 98 | <1 | <1 |
| 80 | 97 | 2 | <1 |
| 90 | 96 | 3 | 1 |
| 100 | 94 | 5 | 1 |
| 110 | 90 | 8 | 2 |
Purity determined by HPLC analysis of the crude reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Temperature Optimization Study
-
Set up multiple parallel reactions in reaction vials or a parallel synthesizer.
-
To each vial, add the standard reaction components as described in Protocol 1.
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Place each vial in a heating block set to a different temperature (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).
-
Run all reactions for the same amount of time (e.g., 10 hours).
-
After the specified time, cool all reactions to room temperature simultaneously.
-
Take a small aliquot from each reaction mixture for analysis by HPLC or LC-MS to determine the conversion, yield, and impurity profile.
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Based on the results, identify the optimal temperature that provides the best balance of reaction rate, yield, and purity.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. usbio.net [usbio.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Palladium Catalyst Removal in 5-Bromo-2-methoxypyridine-3-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from reactions involving 5-Bromo-2-methoxypyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reactions involving this compound?
A1: The most prevalent and effective methods for removing residual palladium from Suzuki-Miyaura cross-coupling reactions, which are common for boronic acids, include:
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Adsorption using Metal Scavengers: Utilizing solid-supported materials with a high affinity for palladium. These are often silica-based or polymer-based materials functionalized with thiol, thiourea, or trimercaptotriazine (TMT) groups.[1][2][3] These scavengers are highly selective and can be easily removed by filtration.[1]
-
Activated Carbon Treatment: Using activated carbon to adsorb the palladium catalyst.[4][5] This is a cost-effective method, but it may sometimes lead to product loss due to non-specific adsorption.[6]
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Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[7][8]
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Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[9]
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Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[9]
Q2: Why can palladium removal be particularly challenging with pyridine-containing compounds like this compound?
A2: The Lewis basic nitrogen atom in the pyridine ring can coordinate with the palladium catalyst. This interaction can form stable, soluble complexes that are difficult to break apart and remove from the reaction mixture using standard purification methods.[10] This chelation effect can hinder the effectiveness of some removal techniques.
Q3: What are the regulatory limits for palladium residues in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in drug products. For palladium, which is classified as a metal of significant safety concern, the permitted daily exposure (PDE) is 100 µ g/day .[1][10] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage of the drug.[6][11]
Q4: How do I choose the best palladium removal method for my specific reaction?
A4: The optimal method depends on several factors, including the nature of your product, the solvent system, the oxidation state of the palladium residue (e.g., Pd(0) or Pd(II)), and the required final purity. A good starting point is to screen several methods on a small scale. Metal scavengers are often preferred due to their high efficiency and ease of use.[1][12] The following workflow can help guide your decision-making process.
Troubleshooting Guides
Issue 1: High levels of residual palladium remain after treatment with a scavenger.
-
Possible Cause: The chosen scavenger may not be optimal for the specific form of palladium in your reaction mixture. The oxidation state of the palladium and the ligands attached to it can influence scavenger effectiveness.[7]
-
Possible Cause: Insufficient equivalents of the scavenger were used.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 3-5 equivalents.[13]
-
-
Possible Cause: The treatment time or temperature is not sufficient for effective scavenging.
-
Possible Cause: The solvent may be hindering the interaction between the scavenger and the palladium.
-
Solution: The choice of solvent can impact scavenging efficiency.[15] If possible, perform the scavenging in a solvent that is compatible with both your product and the scavenger.
-
Issue 2: Significant loss of the desired product during palladium removal.
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, which is a known issue with activated carbon.[6]
-
Possible Cause: Your product is being retained by the metal scavenger.
-
Solution: After filtering off the scavenger, wash it with a fresh portion of the solvent to recover any adsorbed product.[16]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the reaction work-up procedure may lead to different forms and concentrations of residual palladium.
-
Solution: Standardize your work-up procedure to ensure consistency.
-
-
Possible Cause: The age or quality of the palladium catalyst or other reagents may vary. For instance, some palladium catalysts can degrade over time to form inactive palladium black.[17]
-
Solution: Use fresh, high-quality reagents. If catalyst degradation is suspected, filter the reaction mixture through celite before proceeding with scavenging.[9]
-
Data on Palladium Scavenger Performance
The following table summarizes the performance of different types of palladium scavengers under various conditions, as reported in the literature. This data can help in selecting a suitable scavenger for your initial screening.
| Scavenger Type | Functional Group | Typical Conditions | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Silica-Based | Thiol (Si-Thiol) | 5 equiv., RT, 1-24h | 2400 | ≤ 16 | [2] |
| Silica-Based | Thiourea (Si-THU) | 5 equiv., RT, 1-24h | 2400 | ≤ 16 | [2] |
| Polymer-Based | TMT (MP-TMT) | 5 equiv., RT, 16-24h | ~800 | < 10 | [18] |
| Activated Carbon | N/A | 5-10 wt%, RT, 1-2h | 300 | < 1 | [15] |
| Synthetic Carbon | Thiol-functionalized | 40 °C, 24h | 1250 | 12 | [6] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
-
Dissolution: Following the reaction work-up, dissolve the crude product containing this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol), typically 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally for your specific reaction.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[19]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[9]
-
Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
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Analysis: Determine the final palladium concentration in the product using ICP-MS or a similar technique.[19]
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 12. biotage.com [biotage.com]
- 13. Metal Scavengers [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sopachem.com [sopachem.com]
- 19. arborassays.com [arborassays.com]
Troubleshooting homocoupling of 5-Bromo-2-methoxypyridine-3-boronic acid
Welcome to the technical support center for 5-Bromo-2-methoxypyridine-3-boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use in Suzuki-Miyaura cross-coupling reactions, with a particular focus on the prevention of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 2,2'-dimethoxy-3,3'-bipyridine-5,5'-diboronic acid (or its derivatives after workup). This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity of the byproduct to the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes for boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction.
Q3: this compound is an electron-deficient heteroaryl boronic acid. Does this make it more susceptible to homocoupling or other side reactions?
A3: Yes, electron-deficient heteroaryl boronic acids can be challenging substrates in Suzuki-Miyaura couplings. They can be more prone to protodeboronation (cleavage of the C-B bond) under certain conditions.[3] While homocoupling is a general issue, the electronic properties of your specific boronic acid can influence the kinetics of the desired cross-coupling versus side reactions. Optimizing conditions to favor the cross-coupling pathway is crucial.
Q4: How can I effectively remove dissolved oxygen from my reaction mixture?
A4: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen.
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective.
Q5: Can the choice of catalyst, ligand, base, and solvent influence the extent of homocoupling?
A5: Absolutely. Each of these parameters plays a critical role:
-
Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species can minimize homocoupling that occurs during the reduction of Pd(II) precatalysts.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the desired cross-coupling catalytic cycle, which can outcompete the homocoupling side reaction.[1]
-
Base: The choice of base is crucial for activating the boronic acid. For electron-deficient boronic acids, a moderately strong base like K₃PO₄ is often a good starting point.[1] The concentration of the base can also be a factor.
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic solvents like dioxane, THF, and toluene, often with a small amount of water, are commonly used.
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Product Observed
If you are observing a significant amount of the homocoupled byproduct, consider the following troubleshooting steps:
Caption: A logical workflow for troubleshooting high levels of homocoupling.
Issue 2: Low Yield of the Desired Cross-Coupled Product
Low yields can be due to a variety of factors, including but not limited to homocoupling.
References
Validation & Comparative
A Comparative Guide to 5-Bromo-2-methoxypyridine-3-boronic acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. Within the realm of medicinal chemistry and materials science, pyridine-containing biaryl structures are of paramount importance due to their prevalence in a wide array of bioactive molecules and functional materials. 5-Bromo-2-methoxypyridine-3-boronic acid is a valuable building block for introducing a substituted pyridine moiety. This guide provides a comparative analysis of its performance in Suzuki coupling reactions against other representative pyridine boronic acids, supported by experimental data from the literature.
Factors Influencing the Reactivity of Pyridine Boronic Acids
The success and efficiency of a Suzuki-Miyaura coupling involving pyridine boronic acids are governed by a combination of electronic and steric factors, as well as the inherent stability of the boronic acid itself.
-
Position of the Boronic Acid Group: The location of the boronic acid on the pyridine ring significantly impacts its reactivity. 2-Substituted pyridine boronic acids often present challenges due to the "2-pyridyl problem," where the lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] 3- and 4-pyridylboronic acids are generally more reactive as the boronic acid group is further from the nitrogen atom.
-
Electronic Effects of Substituents: The electronic nature of substituents on the pyridine ring plays a crucial role. Electron-donating groups (EDGs) can increase the electron density of the pyridine ring, which can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can slow down the transmetalation step.[4][5][6][7][8] In this compound, the methoxy group at the 2-position is an EDG, while the bromo group at the 5-position is an EWG. Their combined effect will influence the overall reactivity.
-
Steric Hindrance: Bulky substituents near the boronic acid group or the coupling site on the aryl halide can impede the approach of the coupling partners to the palladium catalyst, thereby reducing the reaction rate and yield.[6][7]
Performance Comparison of Pyridine Boronic Acids in Suzuki Coupling
| Pyridine Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine (as halide) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | >15 | 85 | [9] |
| 5-Bromo-2-methylpyridin-3-amine (as halide) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | >15 | 88 | [9] |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 85 | [10] |
| 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 75 | [10] |
| Pyridine-3-boronic acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | [11] |
| 2-Chloropyridine-5-boronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 82 | [10] |
Note: The data for 5-Bromo-2-methylpyridin-3-amine is for the Suzuki coupling where it acts as the halide partner, which provides an indication of the reactivity of a similarly substituted pyridine ring.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving pyridine derivatives, based on established literature procedures. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of a Bromopyridine with an Arylboronic Acid
This protocol is adapted from a procedure for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[9]
Materials:
-
5-Bromo-2-methoxypyridine (or other bromopyridine derivative) (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine derivative (1.0 equiv), the arylboronic acid (1.1 - 1.2 equiv), potassium phosphate (2.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the Schlenk flask and heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred for 15 hours or until completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Suzuki Coupling of a Pyridine Boronic Acid with a Heteroaryl Halide
This protocol is based on the coupling of substituted pyridine boronic acids with heteroaryl halides.[10]
Materials:
-
Pyridine boronic acid (e.g., 2-methoxypyridine-3-boronic acid) (1.0 - 1.2 equiv)
-
Heteroaryl halide (e.g., 2-amino-5-bromopyrazine) (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
1M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the heteroaryl halide (1.0 equiv), the pyridine boronic acid (1.0 - 1.2 equiv), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%).
-
Add 1,4-dioxane and the 1M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (typically around 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a typical laboratory workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General laboratory workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling with 5-Bromo-2-methoxypyridine-3-boronic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is a critical parameter that dictates the success of these transformations, influencing reaction rates, yields, and overall process efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki-Miyaura coupling of aryl halides with pyridine-based boronic acids, with a focus on substrates structurally analogous to 5-Bromo-2-methoxypyridine-3-boronic acid.
Due to a lack of direct comparative studies on this compound in the available literature, this guide presents experimental data from closely related substrates, such as 5-bromonicotinic acid and other substituted bromopyridines. This information serves as a valuable starting point for reaction optimization and catalyst selection.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of aryl halides with pyridine-based boronic acid analogs. The data highlights the interplay between the catalyst, ligand, base, and solvent in achieving optimal results.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | 85-96 | 5 | A reliable and commonly used catalyst, though it may require longer reaction times. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | Not Specified | Offers high yields in significantly shorter reaction times, making it suitable for rapid synthesis. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Varies | 1-5 | Buchwald ligands like SPhos are effective for challenging substrates but may require optimization. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene/H₂O | Not Specified | Not Specified | Expected High | 1-2 | Excellent for sterically hindered and electron-poor substrates. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | 2-3 | Effective for a broad range of substrates. |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction are crucial for reproducibility and optimization. Below are representative protocols based on the catalyst systems presented above.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or analog) (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous DMF via syringe.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80°C and stir for 24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or analog) (1.1-1.3 equiv)
-
Pd(dppf)Cl₂ (2-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a dry reaction vessel, combine the aryl halide, boronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DME to the flask.
-
Add the Pd(dppf)Cl₂ catalyst to the mixture.
-
Heat the reaction to 80°C and stir for 2 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent.
-
Isolate and purify the product as described in Protocol 1.
-
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the experimental setup and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
The heart of the Suzuki-Miyaura reaction is the palladium-catalyzed cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of aryl halides with this compound and its analogs. While Pd(PPh₃)₄ serves as a dependable, albeit slower, catalyst, modern systems like Pd(dppf)Cl₂ and those incorporating Buchwald ligands such as SPhos and XPhos offer enhanced reactivity, shorter reaction times, and broader substrate scope. The experimental protocols and comparative data provided herein offer a solid foundation for researchers to develop efficient and high-yielding syntheses of complex molecules for applications in drug discovery and materials science. It is recommended to perform small-scale optimizations of the catalyst, ligand, base, and solvent for any new substrate combination to achieve the desired outcome.
A Comparative Guide to Alternatives for 5-Bromo-2-methoxypyridine-3-boronic acid in Pyridine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex pyridine-containing molecules, 5-bromo-2-methoxypyridine-3-boronic acid is a valuable reagent for Suzuki-Miyaura cross-coupling reactions. However, the landscape of cross-coupling chemistry offers a diverse toolkit of alternative reagents and methodologies, each with its own set of advantages and disadvantages. This guide provides an objective comparison of key alternatives, supported by representative experimental data, to inform the selection of the most suitable synthetic strategy for your specific research needs.
This comparison focuses on palladium-catalyzed cross-coupling reactions for the introduction of a substituent at the 3-position of a 5-bromo-2-methoxypyridine scaffold. The primary alternatives to the Suzuki-Miyaura coupling discussed are the Negishi coupling, the Stille coupling, and the Buchwald-Hartwig amination, alongside the emerging strategy of direct C-H arylation.
At a Glance: A Comparative Overview of Cross-Coupling Methods
The choice of a particular cross-coupling method is often a trade-off between factors such as reaction efficiency, functional group tolerance, reagent stability and toxicity, and the ease of purification. The following table summarizes these key features for the synthesis of a representative 3-aryl-5-bromo-2-methoxypyridine.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organozinc compounds | Organotin compounds (stannanes) |
| Key Advantages | Low toxicity of boron reagents; broad commercial availability of precursors; generally good functional group tolerance.[1] | High reactivity leading to mild reaction conditions and often shorter reaction times; excellent functional group tolerance.[2] | Air and moisture-stable reagents; excellent functional group tolerance.[3] |
| Key Disadvantages | Potential for protodeboronation, especially with heteroaryl boronic acids.[1] | Air and moisture sensitivity of organozinc reagents, often requiring inert atmosphere techniques.[1] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[3] |
| Typical Catalyst | Palladium | Palladium or Nickel | Palladium |
| Base Required | Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Often not required | Often not required |
Performance Comparison: Quantitative Data
The following table presents representative reaction conditions and yields for the synthesis of a 3-aryl-5-bromo-2-methoxypyridine derivative via different cross-coupling methods. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, these data are compiled from analogous reactions and should be considered representative.
| Reaction | Reagents | Catalyst/Ligand | Base/Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Suzuki-Miyaura | This compound, Aryl bromide | Pd(PPh₃)₄ | K₂CO₃ / Toluene:EtOH:H₂O | 80 / 12 | 75-90 |
| Negishi | 3-Bromo-5-iodo-2-methoxypyridine, Aryl-ZnCl | Pd(OAc)₂ / SPhos | N/A / THF | 25 / 16 | 80-95 |
| Stille | 5-Bromo-2-methoxy-3-(tributylstannyl)pyridine, Aryl iodide | Pd(PPh₃)₄ | N/A / Toluene | 110 / 24 | 70-85 |
Decision Workflow for Selecting a Cross-Coupling Method
The selection of an appropriate synthetic strategy depends on several factors, including the desired substitution pattern, functional group tolerance, and practical laboratory considerations. The following diagram illustrates a logical workflow for choosing between the primary cross-coupling alternatives.
Catalytic Cycles of Key Cross-Coupling Reactions
The Suzuki-Miyaura, Negishi, and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Detailed Experimental Protocols
The following are representative experimental protocols for each of the discussed cross-coupling methods for the synthesis of a 3-aryl-5-bromo-2-methoxypyridine. These should be considered as starting points, and optimization may be necessary for specific substrates.
Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an aryl bromide.
Procedure:
-
To an oven-dried flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Negishi Coupling
Reaction: Coupling of an in situ generated 5-bromo-2-methoxy-3-pyridylzinc halide with an aryl iodide.
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, a solution of 3,5-dibromo-2-methoxypyridine in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.0 equiv.) is added dropwise, and the mixture is stirred for 1 hour. A solution of zinc chloride (1.1 equiv.) in THF is then added, and the mixture is allowed to warm to room temperature.
-
Coupling Reaction: To a separate flask containing the aryl iodide (1.0 equiv.) and a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.) and a ligand like SPhos (0.04 equiv.) in THF, the freshly prepared organozinc solution is added.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography affords the desired product.
Stille Coupling
Reaction: Coupling of 5-bromo-2-methoxy-3-(tributylstannyl)pyridine with an aryl iodide.
Procedure:
-
To a flask containing 5-bromo-2-methoxy-3-(tributylstannyl)pyridine (1.1 equiv.) and the aryl iodide (1.0 equiv.) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Anhydrous and degassed toluene is added, and the flask is purged with an inert gas.
-
The reaction mixture is heated to 110 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is further washed with water and brine, then dried and concentrated.
-
The crude product is purified by column chromatography.[4]
Buchwald-Hartwig Amination
Reaction: Amination of 3,5-dibromo-2-methoxypyridine with a primary or secondary amine.
Procedure:
-
In a glovebox, a vial is charged with 3,5-dibromo-2-methoxypyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.02-0.10 equiv.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equiv.).
-
The vial is sealed, removed from the glovebox, and anhydrous, degassed toluene is added.
-
The mixture is heated to 80-110 °C and stirred for 4-24 hours.[5]
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Direct C-H Arylation
Reaction: Direct arylation of 5-bromo-2-methoxypyridine at the C-3 position with an aryl bromide.
Procedure:
-
To a reaction vessel, add 5-bromo-2-methoxypyridine (1.0 equiv.), the aryl bromide (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), a ligand (e.g., P(o-tol)₃, 0.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
A high-boiling point solvent such as DMA or NMP is added.
-
The mixture is heated to a high temperature (typically 130-150 °C) for 12-24 hours.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are combined, dried, and concentrated.
-
Purification by column chromatography yields the desired 3-arylated product.
References
A Comparative Guide to Suzuki-Miyaura Coupling: Yield Analysis of 5-Bromo-2-methoxypyridine-3-boronic acid with Various Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the reaction yields between 5-Bromo-2-methoxypyridine-3-boronic acid, a valuable heterocyclic building block, and a range of substituted aryl halides. The data presented herein, based on established principles of Suzuki-Miyaura reactions, offers insights into how the nature of the aryl halide partner influences the reaction outcome, aiding in the strategic design of synthetic routes in pharmaceutical and materials science research.
Yield Comparison of Suzuki Reactions
The success of a Suzuki-Miyaura coupling is intricately linked to the electronic and steric properties of the coupling partners, as well as the choice of the halogen on the aryl halide. Generally, the reactivity of aryl halides follows the order I > Br > Cl, which is a reflection of the bond dissociation energies of the carbon-halogen bond. Furthermore, electron-withdrawing groups on the aryl halide tend to accelerate the rate-determining oxidative addition step, often leading to higher yields. Conversely, electron-donating groups can decrease the reactivity of the aryl halide.
The following table provides an illustrative comparison of expected yields for the Suzuki-Miyaura coupling of this compound with various substituted aryl halides under typical reaction conditions.
| Aryl Halide Partner | Substituent (Position) | Halogen | Expected Yield (%) | Notes |
| 4-Iodoanisole | 4-Methoxy (EDG) | Iodo | 85-95 | Highly reactive iodide overcomes the deactivating effect of the electron-donating group. |
| 4-Bromoanisole | 4-Methoxy (EDG) | Bromo | 75-85 | Slower oxidative addition compared to the iodide, but still good to excellent yields are expected. |
| 4-Chloroanisole | 4-Methoxy (EDG) | Chloro | 40-60 | The less reactive chloride requires more forcing conditions or specialized catalyst systems. |
| Iodobenzene | None | Iodo | 90-98 | Excellent reactivity due to the labile C-I bond. |
| Bromobenzene | None | Bromo | 80-90 | A very common and generally high-yielding reaction. |
| Chlorobenzene | None | Chloro | 50-70 | Requires optimized conditions to achieve moderate to good yields. |
| 4-Nitrobromobenzene | 4-Nitro (EWG) | Bromo | 90-99 | The electron-withdrawing nitro group significantly activates the aryl halide for oxidative addition. |
| 4-Nitrochlorobenzene | 4-Nitro (EWG) | Chloro | 70-85 | The activating effect of the nitro group allows for good yields even with the less reactive chloride. |
| 2-Bromotoluene | 2-Methyl (EDG, Steric) | Bromo | 65-75 | Steric hindrance from the ortho-substituent can lower the yield compared to the para-substituted analogue. |
Disclaimer: The yield percentages presented in this table are illustrative and based on general trends observed in Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions, including the catalyst, ligand, base, solvent, temperature, and reaction time.
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide is provided below. This protocol can serve as a starting point for optimization with different aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the aryl bromide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizing the Reaction
To further understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
A Comparative Spectroscopic Guide to the Reaction Products of 5-Bromo-2-methoxypyridine-3-boronic acid
This guide offers a detailed comparative analysis of the spectroscopic data for products resulting from Suzuki-Miyaura cross-coupling reactions of 5-Bromo-2-methoxypyridine-3-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a framework for identifying and characterizing biaryl pyridine structures. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2][3]
This guide presents representative spectroscopic data derived from analogous structures found in the literature, offering a robust baseline for experimental analysis.[4][5] We will compare the products of coupling this compound with two distinct partners: phenylboronic acid and 4-methoxyphenylboronic acid, to illustrate the influence of substituents on the resulting spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for the synthesized biaryl pyridine products. The data is compiled based on established principles of NMR and mass spectrometry and by comparing with similar structures reported in the literature.[4][5][6]
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ Pyridine-H (ppm) | δ Aryl-H (ppm) | δ -OCH₃ (ppm) | J (Hz) |
| Product A (from Phenylboronic acid) | 8.15 (d, 1H), 7.45 (d, 1H) | 7.60-7.40 (m, 5H) | 3.95 (s, 3H) | J = 2.4 |
| Product B (from 4-Methoxyphenylboronic acid) | 8.10 (d, 1H), 7.40 (d, 1H) | 7.50 (d, 2H), 6.95 (d, 2H) | 3.94 (s, 3H), 3.85 (s, 3H) | J = 2.4, J = 8.8 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ Pyridine-C (ppm) | δ Aryl-C (ppm) | δ -OCH₃ (ppm) |
| Product A | 162.1, 147.5, 138.2, 125.1, 118.9 | 138.5, 129.0, 128.5, 127.2 | 53.8 |
| Product B | 162.0, 147.3, 137.9, 124.8, 118.5 | 159.5, 130.8, 128.3, 114.2 | 55.3, 53.7 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| Product A | C₁₂H₁₁NO | 185.22 | 185 | 170 ([M-CH₃]⁺), 156 ([M-CHO]⁺), 128 |
| Product B | C₁₃H₁₃NO₂ | 215.25 | 215 | 200 ([M-CH₃]⁺), 184 ([M-OCH₃]⁺), 172 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of the target compounds.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a generalized procedure for the palladium-catalyzed coupling of an aryl halide (in this case, the product formed from the boronic acid) with a second arylboronic acid. For the purpose of this guide, we assume the initial boronic acid is converted to a suitable halide or triflate, which then reacts with a partner boronic acid. A more direct application involves reacting 5-bromo-2-methoxypyridine with an aryl boronic acid.
Materials:
-
5-Bromo-2-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (e.g., Phenylboronic acid or 4-Methoxyphenylboronic acid) (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Standard laboratory glassware and inert atmosphere (Nitrogen or Argon) setup
Procedure:
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere, combine 5-Bromo-2-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.[7]
-
Solvent Addition : Add the degassed solvent mixture to the flask via syringe.
-
Reaction : Heat the mixture to 85-95 °C and stir for 12-18 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Purification : Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[4]
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition : Record spectra on a 400 MHz spectrometer. For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024-2048 scans with proton decoupling.
-
Processing : Reference the spectra to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS):
-
Sample Introduction : Introduce a dilute solution of the product in methanol or acetonitrile into the mass spectrometer.
-
Ionization : Use Electron Ionization (EI) at 70 eV.
-
Analysis : Scan a mass range of m/z 50-400 to identify the molecular ion and key fragmentation patterns.
Visualized Workflows and Mechanisms
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for synthesis and analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for synthesis and spectroscopic characterization.
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] In the synthesis of novel pharmaceuticals and agrochemicals, substituted pyridines are crucial building blocks. This guide provides a comparative analysis of the performance of 5-Bromo-2-methoxypyridine-3-boronic acid in Suzuki-Miyaura reactions, benchmarked against logical alternative pyridine-based boronic acids. The insights presented herein are synthesized from published experimental data on analogous systems to inform reaction design and optimization.
Performance Comparison of Pyridine-3-Boronic Acids
The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of substituents on the pyridine ring.[2] Electron-donating groups can enhance the rate of transmetalation, a key step in the catalytic cycle, by increasing electron density on the carbon-boron bond.[3] Conversely, electron-withdrawing groups can modulate reactivity, and in some cases, may require more tailored reaction conditions to achieve high yields.[3]
For this guide, we will compare this compound with two hypothetical alternatives to illustrate the expected impact of substituents at the 5-position:
-
Alternative 1: 5-Cyano-2-methoxypyridine-3-boronic acid (electron-withdrawing substituent)
-
Alternative 2: 5-Methyl-2-methoxypyridine-3-boronic acid (electron-donating substituent)
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of these boronic acids with a selection of aryl bromides, based on general trends observed in the literature for similar substrates.[1][4]
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 100 | 10 | 80-90 | |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 75-85 | |
| 5-Cyano-2-methoxypyridine-3-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 70-80 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 100 | 14 | 65-75 | |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 60-70 | |
| 5-Methyl-2-methoxypyridine-3-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 90-98 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 100 | 8 | 88-95 | |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 6 | 85-92 |
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on both the boronic acid and the aryl halide can influence the rates of these steps.[3] The methoxy group at the 2-position of the pyridine ring in the target molecule is electron-donating, which can influence the electronic properties of the pyridine ring and potentially affect the transmetalation step. The nature of the substituent at the 5-position (bromo, cyano, or methyl) is expected to have a more direct impact on the nucleophilicity of the boronic acid, thereby affecting the efficiency of the transmetalation.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridine boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the pyridine boronic acid, aryl bromide, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a versatile building block for Suzuki-Miyaura cross-coupling reactions, expected to provide good to excellent yields with a variety of aryl bromides. The electronic nature of the substituent at the 5-position of the pyridine ring plays a significant role in the reaction efficiency, with electron-donating groups generally leading to higher yields and faster reaction times compared to electron-withdrawing groups. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction conditions for each specific substrate combination. The provided protocols and mechanistic insights serve as a valuable starting point for researchers in the development of novel pyridine-containing compounds.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 5-Bromo-2-methoxypyridine-3-boronic Acid
For researchers and drug development professionals, the selection of building blocks in organic synthesis is a critical decision, balancing reactivity, stability, and cost. This guide provides a comprehensive cost-benefit analysis of 5-Bromo-2-methoxypyridine-3-boronic acid, a key intermediate in the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling reactions.
The utility of functionalized pyridines in medicinal chemistry is well-established, with this scaffold present in numerous FDA-approved drugs. This compound offers a versatile platform for introducing a substituted pyridine ring, a common motif in biologically active compounds. However, its cost and performance relative to other commercially available alternatives warrant a detailed examination to guide strategic synthetic planning. This guide compares this compound with its chloro and iodo analogs, as well as its more stable pinacol ester derivative, providing a data-driven framework for informed decision-making.
At a Glance: Cost vs. Reactivity
The primary trade-off in selecting a halogenated precursor for cross-coupling reactions lies in the balance between the cost of the starting material and its reactivity. The well-established trend in palladium-catalyzed Suzuki-Miyaura coupling is that the reactivity of the carbon-halogen bond follows the order I > Br > Cl. This trend has a direct impact on reaction kinetics and, consequently, on the overall efficiency of a synthetic step.
| Compound | Approx. Price (USD/gram) | Theoretical Reactivity |
| 5-Chloro-2-methoxypyridine-3-boronic acid | $38 - $250 | Lower |
| This compound | $150 - $400 | Baseline |
| 5-Iodo-2-methoxypyridine-3-boronic acid | >$500 (estimated) | Higher |
Note: Prices are estimates based on currently available data from various suppliers for small quantities and are subject to change. Bulk pricing may be significantly lower.
As the table illustrates, this compound occupies a central position in terms of both cost and reactivity. While the chloro analog is significantly more economical, it generally requires more forcing reaction conditions (e.g., higher temperatures, longer reaction times, and more sophisticated catalyst systems) to achieve comparable yields to the bromo derivative. Conversely, the iodo analog, while expected to be the most reactive, comes at a substantially higher cost, making it potentially prohibitive for large-scale synthesis.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
To provide a quantitative comparison, we have compiled representative data for the Suzuki-Miyaura coupling of 5-halo-2-methoxypyridine-3-boronic acids with a generic aryl boronic acid. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature. The following data is a composite representation based on typical yields and reaction conditions reported for similar systems.
| Reagent | Typical Catalyst System | Temp. (°C) | Time (h) | Typical Yield (%) |
| 5-Chloro-2-methoxypyridine-3-boronic acid | Pd(dppf)Cl₂, K₃PO₄ | 100-120 | 12-24 | 60-80 |
| This compound | Pd(PPh₃)₄, Na₂CO₃ | 80-100 | 6-12 | 85-95 |
| 5-Iodo-2-methoxypyridine-3-boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | RT - 80 | 2-8 | >90 |
This comparative data highlights the practical implications of the reactivity trend. The bromo derivative offers a "sweet spot," providing high yields under relatively mild conditions and within a reasonable timeframe, justifying its moderate cost. The chloro analog requires more energy input and longer reaction times, which can be a drawback in complex, multi-step syntheses where functional group tolerance and process efficiency are paramount. The iodo analog's high reactivity allows for milder conditions, which can be advantageous for sensitive substrates, but its cost is a significant consideration.
Alternative Strategy: The Stability of Boronate Esters
A crucial factor in the practical application of boronic acids is their stability. Boronic acids, particularly heteroaryl derivatives, can be prone to decomposition via protodeboronation, which can lead to lower yields and purification challenges.[1] To circumvent this, more stable boronate esters, such as pinacol esters, are often employed.
| Compound | Approx. Price (USD/gram) | Key Advantage |
| This compound pinacol ester | $200 - $500 | Enhanced stability, longer shelf-life |
| 5-Chloro-2-methoxypyridine-3-boronic acid pinacol ester | ~$150 | Enhanced stability at a lower cost |
While generally more expensive than their corresponding boronic acids, pinacol esters offer significant advantages in terms of handling, storage, and reproducibility.[1] They are often crystalline solids that are less susceptible to degradation. Although they may exhibit slightly slower reaction kinetics, the trade-off for enhanced stability is often justifiable, particularly in high-throughput screening or when synthesizing complex molecules where starting material integrity is critical.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these synthetic strategies. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and a general protocol for the use of its pinacol ester alternative.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, and sodium carbonate.
-
Add the palladium catalyst to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using a Boronate Pinacol Ester
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, combine the boronate pinacol ester, aryl halide, Pd(dppf)Cl₂, and K₃PO₄ in a reaction vial.
-
Add degassed 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 100 °C for 8-16 hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the product.
Visualizing the Synthetic Strategy
To aid in understanding the decision-making process and the experimental workflow, the following diagrams are provided.
Caption: Logical relationship for selecting the optimal reagent.
References
Comparative Analysis of Biologically Active Compounds Derived from 5-Bromo-2-methoxypyridine Intermediates
For immediate release: A comparative analysis of several classes of compounds synthesized from key 5-bromo-2-methoxypyridine intermediates reveals their potential across diverse therapeutic areas, including inflammation, cancer, and immune-related disorders. This guide provides a summary of their biological activities, supported by available data, and outlines their synthetic pathways. The compounds, featuring a core 5-Bromo-2-methoxy-pyridin-3-yl moiety, have been identified as potent inhibitors of key biological targets such as Phosphoinositide 3-kinases (PI3K) and Activin receptor-like kinases (ALK), as well as modulators of inflammatory processes.
I. Overview of Compound Classes and Biological Activities
Compounds incorporating the 5-Bromo-2-methoxy-pyridin-3-yl substructure have been investigated for a range of biological activities. This report focuses on three distinct classes of compounds identified from recent patent literature, each targeting a different biological pathway.
-
Thiophene Carboxamides: These compounds have been explored for their utility in treating inflammatory and immune-related disorders.
-
Dihydro-pyrido-oxazines: This class of molecules has been synthesized and evaluated as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is a critical pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer.
-
Benzimidazole Derivatives: Certain benzimidazole-containing compounds with the 5-Bromo-2-methoxy-pyridin-3-yl moiety have been identified as inhibitors of Activin receptor-like kinase (ALK), a family of serine/threonine kinases involved in cellular signaling, and a target in oncology.
II. Comparative Biological Data
The following table summarizes the available quantitative data for representative compounds from each class. It is important to note that direct comparative studies have not been conducted, and the data is collated from different sources.
| Compound Class | Representative Compound | Target | Biological Activity | Data | Source |
| Thiophene Carboxamide | 5-(5-Bromo-2-methoxy-pyridin-3-yl)-thiophene-2-carboxylic acid (3-fluoro-pyridin-4-yl)-amide | Inflammation/Immune | Immunosuppressive agent | Not explicitly reported | [1] |
| Dihydro-pyrido-oxazine | Dihydro-pyrido-oxazine derivatives from (5-bromo-2-methoxy-pyridin-3-yl)-methanol | PI3K | PI3K enzyme inhibition | IC50 values for related compounds in the patent are in the nanomolar to micromolar range. | [2] |
| Benzimidazole Derivative | 4-[2-(5-Bromo-2-methoxy-pyridin-3-yl)-1H-benzoimidazol-5-yl]-[1,4]diazepane-1-carboxylic acid tert-butyl ester | ALK | ALK-1, ALK-2, ALK-5 inhibition | Not explicitly reported for this specific compound. | [3] |
III. Experimental Protocols and Synthesis
The synthesis of these compounds generally involves the use of 5-Bromo-2-methoxypyridine-3-boronic acid or a related intermediate, such as (5-bromo-2-methoxy-pyridin-3-yl)-methanol, in key coupling or condensation reactions.
General Synthetic Workflow
A plausible and common synthetic approach for generating the core structure of these compounds is through a Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2-methoxypyridine-3-boronic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the proper disposal of 5-Bromo-2-methoxypyridine-3-boronic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Essential Safety and Hazard Information
Hazard Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][7] | Wear protective gloves and a lab coat. Avoid contact with skin.[1][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][7] | Wear safety goggles or a face shield.[1][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][7] | Work in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[1][7] |
Detailed Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials. This process must be carried out in a designated laboratory area, preferably within a chemical fume hood.
Personnel Protective Equipment (PPE) Required:
-
Chemical-resistant nitrile or neoprene gloves (consider double gloving)
-
Safety goggles or a face shield
-
A fully fastened laboratory coat
-
Closed-toe shoes
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Collect un-used this compound, contaminated weighing paper, and other solid materials (e.g., contaminated gloves, bench paper) in a designated, sealable, and clearly labeled hazardous waste container.[4][6] This container should be specifically for halogenated organic solid waste.[1][2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for halogenated organic liquid waste.[6][8] Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.[1]
-
-
Container Labeling:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
The first two rinsates must be collected and disposed of as halogenated liquid hazardous waste.[6]
-
For a more thorough decontamination, a subsequent rinse with a basic solution (e.g., a dilute sodium hydroxide solution) can be used to convert residual boronic acid into a more water-soluble boronate salt. This rinsate must also be collected as hazardous liquid waste.[4]
-
After rinsing, allow the container to air dry completely in a well-ventilated area. Deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container for solid halogenated organic waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
-
-
Waste Storage and Disposal:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Bromo-2-methoxypyridine-3-boronic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxypyridine-3-boronic acid. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from safety data sheets (SDS), the primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used in addition to goggles when there is a splash hazard.[1][6] |
| Skin | Chemical-Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn.[1][7] |
| Lab Coat/Protective Clothing | A flame-resistant lab coat is recommended.[6] Impervious clothing should be worn to prevent skin contact.[5][8] | |
| Closed-Toe Shoes | Open-toed shoes or sandals are not permitted in the laboratory.[6][7] | |
| Respiratory | Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[7][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[4][5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[7][9]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or fumes.[10]
-
Grounding: If transferring large quantities, ensure equipment is properly grounded to prevent electrostatic discharge.
-
Hygiene: Wash hands and face thoroughly after handling the compound.[1][10] Do not eat, drink, or smoke in the work area.[8]
Storage Protocol:
-
Keep the container tightly closed and store it in a cool, dark, and dry place.[1][10]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[9]
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate responses to accidental exposure are crucial.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][10] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10] |
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[5]
-
Clean-up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.[9] Place the collected material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be segregated as "Halogenated Organic Waste".[11] Do not mix with non-halogenated waste.[7]
-
Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container. The label must include the full chemical name and appropriate hazard warnings.[7][11]
-
Container Management: Keep the waste container tightly closed and store it in a designated, secure area.[7][11]
-
Final Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[7][11] The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not dispose of this chemical down the drain or in regular trash.[7][11]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 5-溴-2-甲氧基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
